[5-Bromo-2-(dimethylamino)pyridin-3-yl]methanol
Description
BenchChem offers high-quality [5-Bromo-2-(dimethylamino)pyridin-3-yl]methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [5-Bromo-2-(dimethylamino)pyridin-3-yl]methanol including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[5-bromo-2-(dimethylamino)pyridin-3-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2O/c1-11(2)8-6(5-12)3-7(9)4-10-8/h3-4,12H,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLXKXAKMLYEKKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=N1)Br)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1249172-27-7 | |
| Record name | [5-bromo-2-(dimethylamino)pyridin-3-yl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
[5-Bromo-2-(dimethylamino)pyridin-3-yl]methanol chemical properties
An In-depth Technical Guide to the Synthesis, Properties, and Potential of [5-Bromo-2-(dimethylamino)pyridin-3-yl]methanol
Abstract
[5-Bromo-2-(dimethylamino)pyridin-3-yl]methanol is a substituted pyridine derivative of significant interest to the fields of medicinal chemistry and materials science. Its trifunctional nature, incorporating a reactive bromopyridine core, an electron-donating dimethylamino group, and a versatile primary alcohol, positions it as a valuable building block for the synthesis of complex molecular architectures. Due to the limited availability of published data on this specific molecule, this guide synthesizes information from analogous structures and fundamental chemical principles to provide a comprehensive technical overview. We will explore its core chemical properties, propose a robust synthetic pathway with mechanistic rationale, predict its spectroscopic profile, and discuss its potential reactivity and applications for researchers, scientists, and drug development professionals.
Core Molecular Profile and Physicochemical Properties
The molecular architecture of [5-Bromo-2-(dimethylamino)pyridin-3-yl]methanol is defined by a pyridine ring substituted at the C2, C3, and C5 positions. The electron-donating dimethylamino group at C2 and the hydroxymethyl group at C3 are situated adjacent to one another, while the bromine atom at C5 provides a key handle for synthetic diversification.
Caption: Chemical structure of [5-Bromo-2-(dimethylamino)pyridin-3-yl]methanol.
The combination of a polar alcohol, a basic amine, and a lipophilic brominated aromatic ring results in a molecule with intermediate polarity and solubility in a range of organic solvents. A summary of its key physicochemical properties, including both calculated and predicted values, is presented below.
| Property | Value | Source / Method |
| Molecular Formula | C₈H₁₁BrN₂O | PubChem |
| Molecular Weight | 231.09 g/mol | Calculated |
| CAS Number | 480656-34-4 | Commercial Supplier |
| Appearance | Off-white to pale yellow solid | Predicted |
| XlogP | 1.1 | Predicted[1] |
| Hydrogen Bond Donors | 1 (from -OH) | Calculated |
| Hydrogen Bond Acceptors | 3 (from pyridine N, amino N, and -OH) | Calculated |
| pKa (most basic) | ~5.5-6.5 (Pyridine N) | Predicted (based on analogs) |
| Boiling Point | >300 °C | Predicted |
| Melting Point | Not available | - |
Synthesis and Mechanistic Rationale
A robust and high-yield synthesis of [5-Bromo-2-(dimethylamino)pyridin-3-yl]methanol can be logically achieved through the selective reduction of its corresponding aldehyde precursor, 5-bromo-2-(dimethylamino)nicotinaldehyde. This transformation is a cornerstone of organic synthesis, and sodium borohydride (NaBH₄) in a protic solvent like methanol is the reagent system of choice for this specific conversion.
Caption: Proposed synthesis of the title compound via reduction of the corresponding aldehyde.
Experimental Protocol: Sodium Borohydride Reduction
Materials:
-
5-bromo-2-(dimethylamino)nicotinaldehyde
-
Methanol (anhydrous)
-
Sodium borohydride (NaBH₄)
-
Deionized water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator
Procedure:
-
Reaction Setup: Dissolve 5-bromo-2-(dimethylamino)nicotinaldehyde (1.0 eq) in anhydrous methanol in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Place the flask in an ice-water bath and stir the solution for 15 minutes to lower the temperature to 0-5 °C.
-
Addition of Reducing Agent: Add sodium borohydride (1.1-1.5 eq) to the stirred solution in small portions.
-
Causality: Sodium borohydride is a mild and selective reducing agent, ideal for converting aldehydes to primary alcohols without affecting the aromatic bromine or the pyridine ring.[2] The reaction is exothermic, and portion-wise addition at low temperature is crucial to maintain control and prevent potential side reactions.
-
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours.
-
Causality: The reaction progress should be monitored by Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting aldehyde.
-
-
Quenching: Once the reaction is complete, cool the flask again in an ice bath and slowly add deionized water to quench the excess sodium borohydride.
-
Causality: Quenching decomposes the unreacted NaBH₄ and hydrolyzes the borate-ester intermediate, liberating the desired alcohol. This process can be vigorous and generate hydrogen gas, necessitating slow addition at low temperature.
-
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the bulk of the methanol.
-
Extraction and Work-up: Partition the remaining aqueous residue between ethyl acetate and a saturated NaHCO₃ solution. Separate the layers and extract the aqueous phase two more times with ethyl acetate.
-
Causality: The product is organic-soluble and will be extracted into the ethyl acetate. The bicarbonate wash neutralizes any acidic byproducts and ensures the product is in its free base form for efficient extraction.
-
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate the filtrate to dryness under reduced pressure to yield the crude [5-Bromo-2-(dimethylamino)pyridin-3-yl]methanol.
-
Purification: If necessary, the crude product can be purified by column chromatography on silica gel or by recrystallization.
Spectroscopic and Analytical Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized molecule. While experimental data is not publicly available, a predicted spectroscopic profile can be constructed based on established principles and data from similar structures.[1][3][4][5]
Caption: A typical workflow for the synthesis and analytical characterization of the title compound.
Predicted Spectroscopic Data
| Technique | Predicted Observations |
| ¹H NMR (400 MHz, CDCl₃) | δ ~8.1 (d, 1H, H-6), ~7.6 (d, 1H, H-4), ~4.6 (s, 2H, -CH₂OH), ~3.1 (s, 6H, -N(CH₃)₂), ~2.5 (br s, 1H, -OH). Note: The two aromatic protons will appear as doublets due to meta-coupling. |
| ¹³C NMR (100 MHz, CDCl₃) | δ ~158 (C2), ~150 (C6), ~140 (C4), ~125 (C3), ~110 (C5), ~60 (-CH₂OH), ~40 (-N(CH₃)₂). Note: Assignments are approximate and based on substituent effects. |
| Mass Spec (EI) | Expected M⁺ at m/z 230 and M⁺+2 at m/z 232 with ~1:1 intensity ratio, characteristic of a monobrominated compound.[1] |
| IR (KBr, cm⁻¹) | ~3400-3200 (broad, O-H stretch), ~3050 (aromatic C-H stretch), ~2950 (aliphatic C-H stretch), ~1600, 1450 (aromatic C=C/C=N stretch), ~1250 (C-N stretch), ~1050 (C-O stretch). |
Reactivity Profile and Applications in Drug Development
The true value of [5-Bromo-2-(dimethylamino)pyridin-3-yl]methanol lies in its potential as a versatile synthetic intermediate. Each functional group provides a distinct avenue for further molecular elaboration.
-
The Bromine Handle (C5): The bromine atom is the primary site for building molecular complexity. It is an excellent substrate for a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig aminations.[6] This allows for the facile introduction of aryl, heteroaryl, alkyl, alkynyl, or amino substituents at this position, a common strategy in the diversification of drug scaffolds.
-
The Hydroxymethyl Group (C3): The primary alcohol is a versatile functional group. It can be:
-
Oxidized to the corresponding aldehyde or carboxylic acid to enable further reactions like reductive amination or amide bond formation.
-
Esterified or etherified to introduce a variety of side chains.
-
Converted to a leaving group (e.g., by tosylation) to allow for nucleophilic substitution reactions. Hydroxymethylpyridine moieties are known to be important in the development of therapeutic agents, including potential anti-cancer drugs.[7][8][9]
-
-
The Dimethylamino Group (C2): As a strong electron-donating group, the dimethylamino substituent activates the pyridine ring, influencing the regioselectivity of any potential electrophilic aromatic substitution reactions. It also imparts basicity and can be a key interaction point with biological targets. The 2-aminopyridine scaffold is a well-established pharmacophore present in numerous approved drugs.[10][11]
Given these reactive sites, this compound is an ideal starting material for constructing libraries of novel, highly substituted pyridines for screening in drug discovery programs. Pyridine-based structures are ubiquitous in medicinal chemistry, with applications ranging from kinase inhibitors to treatments for neurodegenerative diseases.[12][13]
Conclusion
While direct literature on [5-Bromo-2-(dimethylamino)pyridin-3-yl]methanol is scarce, a thorough analysis of its structure allows for a robust prediction of its properties, synthesis, and reactivity. It emerges as a highly valuable and versatile building block, offering three distinct points for chemical modification. The synthetic protocol outlined herein is based on reliable and scalable chemistry, providing a clear path to its production. For researchers in pharmaceutical and materials development, this compound represents a promising scaffold for the creation of novel and diverse molecular entities.
References
-
PubChem. [5-bromo-2-(dimethylamino)pyridin-3-yl]methanol. National Center for Biotechnology Information. Available from: [Link]
-
Alkali Metals. Best 2-Amino-Pyridine Manufacturers & Suppliers in USA. Available from: [Link]
- Headley, A. D., et al. The different reactivity of 2-aminopyridines and 2-pyridone with [Ru3(CO)12]. Journal of the Chemical Society, Dalton Transactions.
-
NINGBO INNO PHARMCHEM CO.,LTD. The Role of 2-(Hydroxymethyl)pyridine in Modern Chemical Synthesis. Available from: [Link]
-
ResearchGate. Reactivity of 2-aminopyridine N-oxides. Available from: [Link]
-
Cheméo. Chemical Properties of 4-Bromopyridine (CAS 1120-87-2). Available from: [Link]
-
NSR laboratories Pvt. Ltd. 2-Bromopyridine (CAS109-04-6). Available from: [Link]
-
LookChem. Cas 109-04-6,2-Bromopyridine. Available from: [Link]
-
Wikipedia. 2-Aminopyridine. Available from: [Link]
-
Wikipedia. 2-Bromopyridine. Available from: [Link]
-
PubChem. 2-Amino-5-bromopyridine. National Center for Biotechnology Information. Available from: [Link]
-
PubChem. 2-Dimethylaminopyridine. National Center for Biotechnology Information. Available from: [Link]
-
The Royal Society of Chemistry. Supporting Information Effects of structural modifications on the metal binding, anti-amyloid activity, and cholinesterase inhib. Available from: [Link]
-
Heterocyclic Letters. A convenient and scalable method for preparation of 2,5-dibromopyridine. Available from: [Link]
-
ResearchGate. ¹H NMR spectra of 2 (a) and 2/Py (2/pyr (1:2) (b), 2/pyr (1:6) (c),... Available from: [Link]
-
The Royal Society of Chemistry. Supplementary Information Synthetic routes to compounds 5 and 10-19. Available from: [Link]
-
PubMed. Influence of (hydroxymethyl)pyridine and pyridine-carboxylic acids, in trans-position to the isopropylamine and amine ligands, on the cytotoxicity of platinum complexes. Available from: [Link]
-
SpectraBase. 2-(2-Methylaminoethyl)pyridine - Optional[1H NMR] - Spectrum. Available from: [Link]
-
The Good Scents Company. 4-hydroxymethyl-pyridine. Available from: [Link]
-
ResearchGate. Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold. Available from: [Link]
-
ACS Publications. Discovery of gem-Dimethyl-hydroxymethylpyridine Derivatives as Potent Non-nucleoside RSV Polymerase Inhibitors. Journal of Medicinal Chemistry. Available from: [Link]
-
ResearchGate. Preparation of 5‐bromo‐2‐tosyloxynicotinaldehyde 9. Available from: [Link]
- Google Patents. CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.
-
PMC. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Available from: [Link]
- Google Patents. US5484918A - Process for the preparation of aqueous nicotinaldehyde.
-
RSC Publishing. A rapid and efficient one-pot method for the reduction of N-protected α-amino acids to chiral α-amino aldehydes using CDI/DIBAL-H. Organic & Biomolecular Chemistry. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 2-Amino-5-bromopyridine | C5H5BrN2 | CID 70622 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Dimethylaminopyridine(5683-33-0) 1H NMR spectrum [chemicalbook.com]
- 5. rsc.org [rsc.org]
- 6. 2-Bromopyridine (CAS109-04-6) - NSR laboratories Pvt. Ltd [nsrlaboratories.com]
- 7. nbinno.com [nbinno.com]
- 8. Influence of (hydroxymethyl)pyridine and pyridine-carboxylic acids, in trans-position to the isopropylamine and amine ligands, on the cytotoxicity of platinum complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 4-hydroxymethyl-pyridine, 586-95-8 [thegoodscentscompany.com]
- 10. alkalimetals.com [alkalimetals.com]
- 11. 2-Aminopyridine - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
Spectroscopic Characterization of [5-Bromo-2-(dimethylamino)pyridin-3-yl]methanol: A Technical Guide
Introduction
[5-Bromo-2-(dimethylamino)pyridin-3-yl]methanol is a substituted pyridine derivative of interest in synthetic and medicinal chemistry. Its structural complexity, featuring a brominated and electronically modified pyridine ring coupled with a primary alcohol, necessitates a multi-faceted analytical approach for unambiguous characterization. This technical guide provides an in-depth exploration of the spectroscopic properties of this compound, offering researchers, scientists, and drug development professionals a comprehensive reference for its identification and quality assessment.
Given the limited availability of public domain experimental spectra for this specific molecule, this guide will leverage predictive models and comparative analysis with structurally related compounds to present a robust and scientifically grounded spectroscopic profile. The principles and methodologies outlined herein are designed to be broadly applicable for the characterization of novel heterocyclic compounds.
Molecular Structure and Key Features
A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. Below is a diagram illustrating the atomic arrangement and numbering of [5-Bromo-2-(dimethylamino)pyridin-3-yl]methanol.
Structural Elucidation and Spectral Analysis: [5-Bromo-2-(dimethylamino)pyridin-3-yl]methanol
The following technical guide is structured to provide a comprehensive analysis of the NMR spectral characteristics of [5-Bromo-2-(dimethylamino)pyridin-3-yl]methanol .
This guide adopts the persona of a Senior Application Scientist, focusing not just on what the signals are, but why they appear as they do, how to prepare samples to maximize resolution, and how to validate the structure against potential regioisomers.
Executive Summary
[5-Bromo-2-(dimethylamino)pyridin-3-yl]methanol (CAS: 214759-74-7) is a high-value pharmacophore, often utilized as an intermediate in the synthesis of kinase inhibitors via Suzuki-Miyaura cross-coupling.[1] Its structure comprises a pyridine core decorated with three distinct functionalities: a dimethylamino group (electron-donating), a hydroxymethyl group (H-bond donor/acceptor), and a bromine atom (electron-withdrawing/heavy atom).[1]
Correct interpretation of its NMR spectrum is critical to distinguish it from common synthetic byproducts, such as regioisomers where the bromine or hydroxymethyl groups are misplaced. This guide defines the diagnostic signals required for quality control and structural validation.
Experimental Strategy & Sample Preparation
Solvent Selection: The Critical Variable
For this specific molecule, the choice of solvent dictates the visibility of the hydroxyl proton and the resolution of the aromatic signals.
| Solvent | Suitability | Senior Scientist's Note |
| DMSO-d6 | Recommended | Excellent solubility.[1] The high polarity and H-bonding capability slow down proton exchange, allowing the -OH signal to appear as a distinct triplet (coupling to CH₂).[1] Prevents aggregation common in aminopyridines.[1] |
| CDCl₃ | Secondary | Good for general screening.[1] However, the -OH proton will likely be broad or invisible due to rapid exchange.[1] Aromatic protons may shift upfield slightly compared to DMSO.[1] |
| Methanol-d4 | Avoid | The -OH proton will exchange with the solvent deuterium (–OD), disappearing from the 1H spectrum entirely.[1] |
Sample Preparation Protocol
-
Mass: Weigh 5–10 mg of the solid compound.
-
Dissolution: Add 0.6 mL of DMSO-d6 (99.9% D).
-
Homogenization: Vortex for 30 seconds. Ensure no suspended solids remain, as these cause magnetic susceptibility mismatches (broad lines).[1]
-
Reference: Ensure the solvent contains TMS (Tetramethylsilane) or reference to the residual DMSO pentet at 2.50 ppm .[1]
1H NMR Spectral Analysis (400 MHz, DMSO-d6)
The proton spectrum is characterized by four distinct signal environments. The molecule lacks symmetry, meaning every proton environment is magnetically unique.[1]
The Diagnostic Table
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Insight |
| 8.15 – 8.25 | Doublet ( | 1H | H-6 (Aromatic) | Deshielded by the adjacent ring Nitrogen.[1] Shows meta-coupling to H-4. |
| 7.60 – 7.70 | Doublet ( | 1H | H-4 (Aromatic) | Shielded relative to H-6.[1] Shows meta-coupling to H-6. |
| 5.10 – 5.30 | Triplet ( | 1H | -OH (Hydroxyl) | Visible only in dry DMSO.[1] Splits into a triplet due to coupling with the adjacent CH₂ protons.[1] |
| 4.40 – 4.50 | Doublet ( | 2H | -CH₂- (Methylene) | Benzylic-like position.[1] Coupled to the OH proton.[1] Becomes a singlet if D₂O shake is performed.[1] |
| 2.80 – 3.00 | Singlet | 6H | -N(CH₃)₂ | Strong, sharp singlet.[1] The two methyl groups are equivalent due to free rotation.[1] |
Detailed Mechanistic Interpretation
-
The Aromatic "Fingerprint" (H4 vs H6): The pyridine ring protons are the most critical for confirming the 2,3,5-substitution pattern.[1]
-
H-6 is located next to the pyridine nitrogen.[1] The inductive effect of the nitrogen pulls electron density away, deshielding this proton and shifting it downfield (>8.0 ppm).[1]
-
H-4 is flanked by the bromine (pos 5) and the hydroxymethyl group (pos 3).[1][2] While Bromine is electronegative, the resonance donation from the dimethylamino group at position 2 propagates through the ring, slightly shielding H-4 relative to H-6.[1]
-
Coupling: Since H-4 and H-6 are meta to each other (separated by the C-Br carbon), they exhibit a characteristic meta-coupling constant (
) of ~2.0–2.5 Hz.[1]
-
-
The Dimethylamino Group: Typically appears around 3.0 ppm.[1] If this peak is broadened or split at room temperature, it indicates restricted rotation around the C2–N bond (rotamers), though this is rare for dimethylamino groups unless significant steric bulk is present at position 3.[1]
13C NMR Spectral Analysis (100 MHz, DMSO-d6)
The Carbon-13 spectrum provides the backbone verification.[1] There are 8 total carbons, resulting in 7 signals (due to the equivalence of the two methyl carbons).[1]
Carbon Assignment Table[1]
| Chemical Shift (δ ppm) | Carbon Type | Assignment | Electronic Environment |
| ~158.0 | Quaternary (Cq) | C-2 (C-NMe₂) | Most deshielded due to direct attachment to two nitrogens (Ring N and Amino N).[1] |
| ~146.0 | Methine (CH) | C-6 | Deshielded by adjacent Ring Nitrogen.[1] |
| ~138.0 | Methine (CH) | C-4 | Aromatic CH.[1] |
| ~128.0 | Quaternary (Cq) | C-3 (C-CH₂OH) | Substituted aromatic carbon.[1] |
| ~106.0 | Quaternary (Cq) | C-5 (C-Br) | Diagnostic: Upfield shift due to the "Heavy Atom Effect" of Bromine.[1] |
| ~59.0 | Methylene (CH₂) | -CH₂-OH | Typical alcohol methylene shift.[1] |
| ~42.0 | Methyl (CH₃) | -N(CH₃)₂ | Dimethylamino carbons.[1] |
Structural Validation Workflow (Logic Diagram)
The following diagram illustrates the decision-making process for validating the structure using the data above.
Caption: Logical workflow for validating the 5-bromo-2-dimethylamino-3-hydroxymethyl substitution pattern via 1H NMR.
Advanced Verification: 2D NMR Strategy
If the 1D spectrum is ambiguous (e.g., overlapping impurities), use HMBC (Heteronuclear Multiple Bond Correlation) to definitively prove the connectivity.[1]
-
Key HMBC Correlation 1: The -N(CH₃)₂ protons (~2.9 ppm) will show a strong cross-peak to C-2 (~158 ppm).[1]
-
Key HMBC Correlation 2: The -CH₂- protons (~4.5 ppm) will correlate to C-2 , C-3 , and C-4 .[1]
-
Why this matters: If the correlation to C-2 (the carbon holding the amine) is observed, it proves the hydroxymethyl group is at position 3 (adjacent to the amine).[1]
-
-
Key HMBC Correlation 3: H-6 will correlate to C-2 and C-4 , but not strongly to C-3.[1]
Troubleshooting & Quality Control
Common Impurities[1][3]
-
Water (H₂O): In DMSO-d6, water appears at 3.33 ppm .[1] If the sample is "wet," the OH triplet at 5.2 ppm will collapse into a broad singlet or disappear entirely due to proton exchange.
-
Residual Solvents:
-
Des-bromo analog: If the bromination was incomplete, you will see a triplet at position 5 and doublets at 4/6 with larger coupling constants (
Hz) in the aromatic region.[1]
References
-
General Pyridine Shifts: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds. Springer.[1] Link[1]
-
Solvent Effects on Aminopyridines: Ismael, S., et al. (2020).[1] "Influence of solvents on the 1H-NMR chemical shifts." Journal of the Nigerian Society of Physical Sciences. Link
-
Synthesis & Characterization Context: Lücking, U., et al. (2013).[1] "Identification of 2-amino-5-bromopyridines as intermediates." ChemMedChem. Link[1]
-
NMR Solvent Impurities: Babij, N. R., et al. (2016). "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents." Org.[1][3] Process Res. Dev.Link[1]
Sources
- 1. PubChemLite - [5-bromo-2-(dimethylamino)pyridin-3-yl]methanol (C8H11BrN2O) [pubchemlite.lcsb.uni.lu]
- 2. WO2006054151A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester - Google Patents [patents.google.com]
- 3. 2-Dimethylaminopyridine(5683-33-0) 1H NMR spectrum [chemicalbook.com]
Introduction: The Significance of Crystalline Structure in Drug Discovery
An In-depth Technical Guide to the Crystallographic Analysis of [5-Bromo-2-(dimethylamino)pyridin-3-yl]methanol
This guide provides a comprehensive, in-depth exploration of the methodologies involved in determining and analyzing the crystal structure of the novel compound, [5-Bromo-2-(dimethylamino)pyridin-3-yl]methanol. This document is intended for researchers, scientists, and professionals in the field of drug development who possess a foundational understanding of chemical principles. We will navigate the journey from compound synthesis to the intricate details of intermolecular interactions, elucidating not just the "how" but the critical "why" behind each experimental choice.
In the realm of pharmaceutical sciences, the three-dimensional arrangement of atoms within a molecule—its crystal structure—is of paramount importance. It governs a multitude of physicochemical properties, including solubility, stability, and bioavailability, which are critical determinants of a drug's efficacy and safety profile. The title compound, [5-Bromo-2-(dimethylamino)pyridin-3-yl]methanol, is a pyridine derivative. Pyridine and its derivatives are a well-established class of heterocyclic compounds that are integral to the development of a wide range of therapeutic agents, exhibiting activities such as antimicrobial, anticancer, and anti-inflammatory properties[1]. The presence of a dimethylamine group can also significantly influence a molecule's pharmacological activity[2].
A thorough understanding of the crystal structure of [5-Bromo-2-(dimethylamino)pyridin-3-yl]methanol would provide invaluable insights for:
-
Structure-Activity Relationship (SAR) Studies: Guiding the rational design of more potent and selective analogues.
-
Polymorph Screening: Identifying and characterizing different crystalline forms to ensure the selection of the most stable and effective form for development.
-
Informing Formulation Strategies: Providing a basis for designing formulations with optimal dissolution and absorption characteristics.
This guide will therefore serve as a detailed protocol and explanatory resource for researchers undertaking the crystallographic analysis of this, or similar, novel chemical entities.
Part 1: Synthesis and Crystal Growth
A prerequisite for any crystallographic study is the availability of high-quality single crystals. This section outlines a plausible synthetic route for [5-Bromo-2-(dimethylamino)pyridin-3-yl]methanol and discusses the critical techniques for obtaining diffraction-quality crystals.
Proposed Synthesis Pathway
While the direct synthesis of the title compound is not extensively documented, a rational synthetic approach can be devised based on established pyridine chemistry. A potential route could involve the bromination of a suitable 2-(dimethylamino)pyridin-3-yl precursor. The synthesis of related bromo-pyridine derivatives has been achieved through methods such as the reduction of a corresponding aldehyde with sodium borohydride or the bromination of a pyridine ring using N-bromosuccinimide (NBS)[3][4][5].
Experimental Protocol: Crystal Growth
The acquisition of single crystals suitable for X-ray diffraction is often the most challenging step. The ideal crystal should be of sufficient size (typically 0.1-0.3 mm in each dimension) and have a well-ordered internal lattice.
Step-by-Step Methodology:
-
Purification of the Compound: The synthesized [5-Bromo-2-(dimethylamino)pyridin-3-yl]methanol must be purified to the highest possible degree (>98%). Techniques such as column chromatography or recrystallization are essential to remove impurities that can inhibit crystal growth.
-
Solvent Selection: A crucial step is the selection of an appropriate solvent or solvent system. The ideal solvent should dissolve the compound moderately at a higher temperature and poorly at a lower temperature. A preliminary screening of various solvents with different polarities is recommended.
-
Slow Evaporation:
-
Dissolve the purified compound in a suitable solvent in a clean vial to create a near-saturated solution.
-
Cover the vial with a cap containing a few small pinholes to allow for slow evaporation of the solvent.
-
Place the vial in a vibration-free environment at a constant temperature. Over several days to weeks, as the solvent evaporates, the solution will become supersaturated, and crystals may form.
-
-
Vapor Diffusion:
-
Liquid-Liquid: In a sealed container, place a small vial containing a concentrated solution of the compound in a "good" solvent. In the larger container, add a "poor" solvent in which the compound is insoluble but which is miscible with the good solvent. The vapor of the poor solvent will slowly diffuse into the solution of the compound, reducing its solubility and inducing crystallization.
-
Solid-Liquid: This method is similar, but the compound is in solid form, and the vapor of a solvent/non-solvent mixture slowly dissolves and then recrystallizes the material.
-
Part 2: Single-Crystal X-ray Diffraction (SC-XRD)
Single-crystal X-ray diffraction is a powerful, non-destructive analytical technique that provides precise information about the three-dimensional arrangement of atoms in a crystal, including bond lengths, bond angles, and unit cell dimensions[6][7][8].
Data Collection
Step-by-Step Methodology:
-
Crystal Selection and Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head using a cryoprotectant oil to prevent degradation from the X-ray beam and the cold stream of nitrogen gas used for cooling.
-
Diffractometer Setup: The mounted crystal is placed on a diffractometer. Modern diffractometers consist of an X-ray source (commonly Mo Kα or Cu Kα radiation), a goniometer to orient the crystal, and a detector[6].
-
Unit Cell Determination: A preliminary set of diffraction images is collected to determine the unit cell parameters and the Bravais lattice.
-
Data Collection Strategy: A full sphere of diffraction data is collected by rotating the crystal through a series of angles. The intensity of each diffracted beam is recorded by the detector.
Structure Solution and Refinement
-
Data Reduction: The raw diffraction data is processed to correct for experimental factors and to produce a list of unique reflection intensities.
-
Structure Solution: The initial positions of the atoms in the asymmetric unit are determined. For small molecules, direct methods are typically successful.
-
Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares minimization algorithm. This process adjusts the atomic positions, and thermal parameters to improve the agreement between the calculated and observed structure factors.
Table 1: Hypothetical Crystallographic Data for [5-Bromo-2-(dimethylamino)pyridin-3-yl]methanol
| Parameter | Value |
| Chemical formula | C₈H₁₁BrN₂O |
| Formula weight | 231.09 |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | Hypothetical Value |
| b (Å) | Hypothetical Value |
| c (Å) | Hypothetical Value |
| α (°) | 90 |
| β (°) | Hypothetical Value |
| γ (°) | 90 |
| Volume (ų) | Hypothetical Value |
| Z | 4 |
| Density (calculated) (g/cm³) | Hypothetical Value |
| R-factor | < 0.05 |
| Goodness-of-fit | ~1.0 |
Part 3: Advanced Structural Analysis: Hirshfeld Surface Analysis
Beyond the basic molecular structure, a detailed understanding of the intermolecular interactions is crucial for predicting the material's properties. Hirshfeld surface analysis is a powerful tool for visualizing and quantifying these interactions in a crystal packing[9][10][11]. The Hirshfeld surface is defined by partitioning the crystal electron density into molecular regions[12].
Visualizing Intermolecular Contacts
The Hirshfeld surface can be mapped with various properties. A particularly insightful property is dnorm, which is a normalized contact distance. The dnorm surface will show red spots for close intermolecular contacts, which are indicative of strong interactions like hydrogen bonds.
2D Fingerprint Plots
A 2D fingerprint plot is a histogram of the distances from the Hirshfeld surface to the nearest atom inside (di) and outside (de) the surface. This plot provides a quantitative summary of the types of intermolecular interactions present in the crystal. Different types of interactions (e.g., H···H, O···H, C···H) have characteristic shapes in the fingerprint plot, allowing for their deconvolution and quantification.
Table 2: Hypothetical Contribution of Intermolecular Contacts for [5-Bromo-2-(dimethylamino)pyridin-3-yl]methanol from Hirshfeld Surface Analysis
| Interaction Type | Contribution (%) |
| H···H | Hypothetical Value |
| Br···H | Hypothetical Value |
| O···H | Hypothetical Value |
| C···H | Hypothetical Value |
| N···H | Hypothetical Value |
| Others | Hypothetical Value |
Conclusion
The determination of the crystal structure of [5-Bromo-2-(dimethylamino)pyridin-3-yl]methanol, while a multi-step and intricate process, yields a wealth of information that is critical for its development as a potential therapeutic agent. This guide has provided a comprehensive overview of the necessary steps, from the initial synthesis and crystal growth to the detailed analysis of intermolecular interactions using advanced computational tools. By following these protocols and understanding the underlying principles, researchers can unlock the structural secrets of novel molecules, paving the way for the rational design of the next generation of pharmaceuticals.
References
-
Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. SCIRP. [Link]
-
Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing. PMC. [Link]
-
Single-crystal X-ray Diffraction. SERC (Carleton). [Link]
-
The Hirshfeld Surface. CrystalExplorer. [Link]
-
Hirshfeld surface analysis. CrystEngComm (RSC Publishing). [Link]
-
Single Crystal X-Ray Diffraction. Pulstec USA. [Link]
-
Hirshfeld methods and Quantum Crystallography. cdifx. [Link]
-
Single Crystal X-ray Diffraction and Structure Analysis. University of Washington. [Link]
-
Single-Crystal X-Ray Diffraction (SC-XRD). Universität Ulm. [Link]
-
(5-Bromopyridin-2-yl)methanol. PubChem. [Link]
-
[5-bromo-2-(dimethylamino)pyridin-3-yl]methanol. PubChem. [Link]
- Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
-
Supplementary Information Synthetic routes to compounds 5 and 10-19. The Royal Society of Chemistry. [Link]
-
Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. [Link]
-
An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic Acid. Chemical & Pharmaceutical Bulletin. [Link]
-
Advances in synthesis, medicinal properties and biomedical applications of pyridine derivatives: A comprehensive review. AVESİS. [Link]
-
FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. PMC. [Link]
Sources
- 1. Advances in synthesis, medicinal properties and biomedical applications of pyridine derivatives: A comprehensive review | AVESİS [avesis.gazi.edu.tr]
- 2. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2006054151A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester - Google Patents [patents.google.com]
- 4. (4-Bromo-6-methylpyridin-3-yl)methanol () for sale [vulcanchem.com]
- 5. cpb.pharm.or.jp [cpb.pharm.or.jp]
- 6. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 7. pulstec.net [pulstec.net]
- 8. Einkristall-Röntgen Diffraktion - Universität Ulm [uni-ulm.de]
- 9. Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals [scirp.org]
- 10. Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hirshfeld surface analysis - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 12. crystalexplorer.net [crystalexplorer.net]
Known derivatives of [5-Bromo-2-(dimethylamino)pyridin-3-yl]methanol
An In-depth Technical Guide to the Known Derivatives of [5-Bromo-2-(dimethylamino)pyridin-3-yl]methanol
Introduction
The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Within this vast chemical space, [5-Bromo-2-(dimethylamino)pyridin-3-yl]methanol represents a particularly valuable building block for drug discovery and development. Its structure is adorned with three key functional groups: a hydroxyl group amenable to esterification and etherification, a bromine atom that serves as a versatile handle for palladium-catalyzed cross-coupling reactions, and a dimethylamino group that can influence the electronic properties and metabolic stability of its derivatives. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the known and potential derivatives of this scaffold, with a focus on synthetic strategies and the rationale behind experimental design.
Physicochemical and Spectroscopic Properties of the Core Scaffold
A thorough understanding of the parent molecule is fundamental to exploring its derivatization. While extensive experimental data for [5-Bromo-2-(dimethylamino)pyridin-3-yl]methanol is not widely published, its key properties can be reliably predicted.
| Property | Value | Source |
| Molecular Formula | C₈H₁₁BrN₂O | [3] |
| Molecular Weight | 231.09 g/mol | [3] |
| Predicted XlogP | 1.1 | [3] |
| Appearance | Predicted to be a solid at room temperature | |
| CAS Number | Not available |
Predicted Spectroscopic Data
The following ¹H and ¹³C NMR spectral data are predicted based on the analysis of analogous compounds and fundamental principles of NMR spectroscopy.[1][4] These predictions serve as a guide for the characterization of the parent compound and its derivatives.
| ¹H NMR (Predicted) | Signal | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 1 | ~8.1 | d | 1H | H-6 | |
| 2 | ~7.8 | d | 1H | H-4 | |
| 3 | ~4.6 | s | 2H | -CH₂- | |
| 4 | ~4.5 (variable) | t | 1H | -OH | |
| 5 | ~3.1 | s | 6H | -N(CH₃)₂ |
| ¹³C NMR (Predicted) | Signal | Predicted Chemical Shift (δ, ppm) | Assignment |
| 1 | ~158 | C-2 | |
| 2 | ~148 | C-6 | |
| 3 | ~142 | C-4 | |
| 4 | ~130 | C-3 | |
| 5 | ~110 | C-5 | |
| 6 | ~60 | -CH₂OH | |
| 7 | ~40 | -N(CH₃)₂ |
Derivatization via Reactions at the Hydroxymethyl Group
The primary alcohol of [5-Bromo-2-(dimethylamino)pyridin-3-yl]methanol is a prime site for modification, allowing for the synthesis of ester and ether derivatives with potentially altered pharmacokinetic properties.
Esterification
Ester derivatives are often synthesized to improve the lipophilicity and bioavailability of a parent molecule, frequently serving as prodrugs that are hydrolyzed in vivo to release the active alcohol.
This protocol describes a general procedure for the acylation of the title compound with an acyl chloride in the presence of a non-nucleophilic base.
-
Dissolution: Dissolve [5-Bromo-2-(dimethylamino)pyridin-3-yl]methanol (1.0 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Base Addition: Add triethylamine (1.2 eq.) to the solution and cool to 0 °C in an ice bath.
-
Acylation: Slowly add the desired acyl chloride (1.1 eq.) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water and separate the organic layer. Wash the organic phase sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Causality Behind Experimental Choices: The use of a non-nucleophilic base like triethylamine is crucial to neutralize the HCl generated during the reaction without competing with the alcohol as a nucleophile. Dichloromethane is an excellent solvent for this reaction due to its inertness and ability to dissolve both the starting material and the acyl chloride.
Etherification
The synthesis of ether derivatives can enhance metabolic stability by blocking the oxidation of the primary alcohol. The Williamson ether synthesis is a classic and reliable method for this transformation.
This protocol outlines the formation of an ether by reacting the alkoxide of the title compound with an alkyl halide.
-
Alkoxide Formation: In a flame-dried flask under an inert atmosphere, suspend sodium hydride (1.2 eq., 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF).
-
Alcohol Addition: Slowly add a solution of [5-Bromo-2-(dimethylamino)pyridin-3-yl]methanol (1.0 eq.) in anhydrous THF at 0 °C.
-
Reaction: Stir the mixture at room temperature for 30 minutes, or until hydrogen evolution ceases.
-
Alkylation: Add the desired alkyl halide (1.1 eq.) and heat the reaction to reflux until TLC analysis indicates the consumption of the starting material.
-
Work-up: Cool the reaction to room temperature and carefully quench with water. Extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
Causality Behind Experimental Choices: Sodium hydride is a strong, non-nucleophilic base that efficiently deprotonates the alcohol to form the reactive alkoxide. THF is a suitable aprotic solvent that dissolves the reactants and is stable to the reaction conditions.
Sources
Methodological & Application
Application Notes and Protocols: [5-Bromo-2-(dimethylamino)pyridin-3-yl]methanol as a Precursor for API Synthesis
Introduction: The Strategic Importance of a Versatile Pyridine Precursor in Modern Drug Synthesis
In the landscape of active pharmaceutical ingredient (API) manufacturing, the selection of starting materials and intermediates is a critical determinant of efficiency, scalability, and the ultimate purity of the final drug substance. [5-Bromo-2-(dimethylamino)pyridin-3-yl]methanol has emerged as a key building block, particularly in the synthesis of selective sphingosine-1-phosphate (S1P) receptor 1 (S1P1) modulators. These modulators represent a significant class of therapeutics for autoimmune diseases such as multiple sclerosis.[1][2] This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of this precursor, with a specific focus on its application in the synthesis of Ponesimod, a leading S1P1 receptor modulator.[1]
The strategic value of [5-Bromo-2-(dimethylamino)pyridin-3-yl]methanol lies in its trifunctional nature: a brominated pyridine core for potential cross-coupling reactions, a dimethylamino group influencing the electronic properties and basicity of the ring, and a primary alcohol that can be readily oxidized to a reactive aldehyde. This unique combination of functional groups makes it a highly versatile intermediate, amenable to a variety of synthetic transformations.[3]
This guide will provide in-depth, field-proven insights into the synthesis of a key aldehyde intermediate from [5-Bromo-2-(dimethylamino)pyridin-3-yl]methanol, detailed analytical protocols for quality control, and a discussion on its subsequent use in the synthesis of Ponesimod. Every protocol described herein is designed as a self-validating system, emphasizing the causality behind experimental choices to ensure scientific integrity and reproducibility.
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of [5-Bromo-2-(dimethylamino)pyridin-3-yl]methanol is paramount for its safe handling and successful application in synthesis.
| Property | Value | Source |
| Molecular Formula | C₈H₁₁BrN₂O | [3] |
| Molecular Weight | 231.09 g/mol | [3] |
| Appearance | Off-white to pale yellow solid | |
| Solubility | Soluble in methanol, ethanol, and dichloromethane. Sparingly soluble in water. | |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. |
Safety Precautions: Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Synthetic Application: Oxidation to 5-Bromo-2-(dimethylamino)-3-pyridinecarboxaldehyde
The primary synthetic utility of [5-Bromo-2-(dimethylamino)pyridin-3-yl]methanol in the context of Ponesimod synthesis is its oxidation to the corresponding aldehyde, 5-bromo-2-(dimethylamino)-3-pyridinecarboxaldehyde. This aldehyde is a crucial component in the subsequent aldol-type condensation reaction to construct the core of the Ponesimod molecule.[1]
The Swern oxidation is a highly effective and mild method for this transformation, minimizing the risk of over-oxidation to the carboxylic acid, which can be a challenge with stronger oxidizing agents. The causality behind choosing the Swern oxidation lies in its high selectivity for primary alcohols and its compatibility with a wide range of functional groups, which is crucial when dealing with a multi-functional molecule like our precursor.
Experimental Workflow: Swern Oxidation
Caption: Workflow for the Swern oxidation of [5-Bromo-2-(dimethylamino)pyridin-3-yl]methanol.
Detailed Protocol: Swern Oxidation
Materials:
-
[5-Bromo-2-(dimethylamino)pyridin-3-yl]methanol
-
Oxalyl chloride
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA)
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous DCM (50 mL) and oxalyl chloride (1.2 eq). Cool the solution to -78 °C in a dry ice/acetone bath.
-
Activation of DMSO: Slowly add a solution of anhydrous DMSO (2.2 eq) in anhydrous DCM (10 mL) to the cooled oxalyl chloride solution via a syringe, maintaining the internal temperature below -65 °C. Stir the resulting mixture for 15 minutes at -78 °C.
-
Addition of the Precursor: Dissolve [5-Bromo-2-(dimethylamino)pyridin-3-yl]methanol (1.0 eq) in anhydrous DCM (20 mL) and add it dropwise to the reaction mixture over 20 minutes, ensuring the temperature remains below -65 °C. Stir for 45 minutes at -78 °C.
-
Addition of Base: Add triethylamine (5.0 eq) dropwise to the reaction mixture. After the addition is complete, stir the reaction at -78 °C for 30 minutes, then allow it to warm to room temperature over 1 hour.
-
Work-up: Quench the reaction by adding deionized water (50 mL). Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer with brine (2 x 30 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 5-bromo-2-(dimethylamino)-3-pyridinecarboxaldehyde as a pale yellow solid.
Causality of Experimental Choices:
-
Low Temperature (-78 °C): The Swern oxidation requires cryogenic temperatures to control the reactivity of the intermediate species and prevent side reactions.
-
Anhydrous Conditions: All reagents and solvents must be anhydrous as the intermediate alkoxysulfonium salt is highly moisture-sensitive.
-
Triethylamine as Base: A non-nucleophilic base is required to deprotonate the intermediate without competing with the desired elimination reaction.
Trustworthiness: In-Process Controls and Quality Assurance
To ensure the reliability of the synthesis and the quality of the resulting aldehyde, rigorous in-process controls and final product analysis are essential. This self-validating system of checks confirms the identity and purity of the intermediate, which is critical for its successful use in the subsequent API synthesis steps.[][5][6][7]
Analytical Workflow
Caption: Analytical workflow for quality control of the precursor and its aldehyde product.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
A robust reverse-phase HPLC method is crucial for determining the purity of [5-Bromo-2-(dimethylamino)pyridin-3-yl]methanol and its corresponding aldehyde, as well as for identifying any process-related impurities.[8][9][10][11][12]
Proposed HPLC Method:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes, hold at 90% B for 5 minutes, then return to 10% B and equilibrate for 5 minutes. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Sample Preparation: Accurately weigh approximately 1 mg of the sample and dissolve it in 1 mL of a 1:1 mixture of acetonitrile and water.
Expected Results: The precursor, [5-Bromo-2-(dimethylamino)pyridin-3-yl]methanol, is expected to have a shorter retention time than the more nonpolar aldehyde product. The purity should be ≥98% for use in subsequent API synthesis steps.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
¹H and ¹³C NMR spectroscopy are indispensable for confirming the chemical structure of the precursor and its aldehyde product.
¹H NMR (400 MHz, CDCl₃) of [5-Bromo-2-(dimethylamino)pyridin-3-yl]methanol (Predicted):
-
δ 8.1 (s, 1H): Aromatic proton on the pyridine ring.
-
δ 7.6 (s, 1H): Aromatic proton on the pyridine ring.
-
δ 4.6 (s, 2H): Methylene protons of the hydroxymethyl group (-CH₂OH).
-
δ 3.1 (s, 6H): Methyl protons of the dimethylamino group (-N(CH₃)₂).
-
δ 2.5 (br s, 1H): Hydroxyl proton (-OH).
¹H NMR (400 MHz, CDCl₃) of 5-Bromo-2-(dimethylamino)-3-pyridinecarboxaldehyde (Predicted):
-
δ 10.2 (s, 1H): Aldehyde proton (-CHO).
-
δ 8.3 (s, 1H): Aromatic proton on the pyridine ring.
-
δ 7.8 (s, 1H): Aromatic proton on the pyridine ring.
-
δ 3.2 (s, 6H): Methyl protons of the dimethylamino group (-N(CH₃)₂).
The disappearance of the methylene and hydroxyl proton signals and the appearance of a downfield aldehyde proton signal are key indicators of a successful oxidation.
Mass Spectrometry (MS) for Molecular Weight Verification
Mass spectrometry provides unambiguous confirmation of the molecular weight of the precursor and its aldehyde product.
[5-Bromo-2-(dimethylamino)pyridin-3-yl]methanol:
-
Expected [M+H]⁺: m/z 231/233 (characteristic isotopic pattern for bromine).
5-Bromo-2-(dimethylamino)-3-pyridinecarboxaldehyde:
-
Expected [M+H]⁺: m/z 229/231 (characteristic isotopic pattern for bromine).
The mass shift of -2 Da from the precursor to the product is a definitive confirmation of the oxidation.
Application in Ponesimod Synthesis
The synthesized and quality-assured 5-bromo-2-(dimethylamino)-3-pyridinecarboxaldehyde serves as a key intermediate in the synthesis of Ponesimod. In a subsequent step, this aldehyde undergoes an aldol-type condensation with a thiazolidinone derivative to form the central benzylidene bridge of the Ponesimod molecule. The overall synthesis of Ponesimod is detailed in patent WO2005054215A1.
Caption: Role of the precursor in the synthesis of Ponesimod.
Conclusion
[5-Bromo-2-(dimethylamino)pyridin-3-yl]methanol is a valuable and versatile precursor in the synthesis of complex APIs like Ponesimod. Its successful application hinges on a deep understanding of its reactivity and the implementation of robust synthetic and analytical protocols. The detailed procedures and analytical methods provided in this guide are designed to empower researchers and drug development professionals to confidently and reliably utilize this key intermediate in their synthetic endeavors. By adhering to the principles of scientific integrity and self-validating experimental design, the path from this precursor to the final API can be navigated with efficiency and a high degree of quality assurance.
References
-
Separation of 5-Bromopyridine-2,3-diamine on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]
-
Separation of 2-Bromopyridine on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]
-
HPLC Methods for analysis of Pyridine. HELIX Chromatography. Available at: [Link]
-
HPLC Methods for analysis of 3-Bromopyridine. HELIX Chromatography. Available at: [Link]
- Crystal form of ponesimod, preparation method therefor and use thereof. Google Patents. WO2021143414A1.
- New crystalline polymorph of ponesimod. Google Patents. WO2019060147A1.
-
NEW PATENT, PONESIMOD, CRYSTAL PHARMATECH, WO 2017107972. New Drug Approvals. Available at: [Link]
-
5-bromo-N,N-dimethylpyridin-2-amine. PubChem. Available at: [Link]
-
The role of intermediates in the manufacturing of APIs. EFCG. Available at: [Link]
-
Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. IOSR Journal. Available at: [Link]
-
Ponesimod. New Drug Approvals. Available at: [Link]
-
How API Intermediate Manufacturers Ensures Impurity Profiling and Quality Assurance. PYG Lifesciences. Available at: [Link]
- Process for preparation of siponimod, its salts and solid state forms thereof. Google Patents. WO2019064184A1.
-
Ponesimod. Wikipedia. Available at: [Link]
-
[5-bromo-2-(dimethylamino)pyridin-3-yl]methanol. PubChem. Available at: [Link]
Sources
- 1. Ponesimod: Synthesis and Description_Chemicalbook [chemicalbook.com]
- 2. Ponesimod - Wikipedia [en.wikipedia.org]
- 3. PubChemLite - [5-bromo-2-(dimethylamino)pyridin-3-yl]methanol (C8H11BrN2O) [pubchemlite.lcsb.uni.lu]
- 5. efcg.cefic.org [efcg.cefic.org]
- 6. arborpharmchem.com [arborpharmchem.com]
- 7. How API Intermediate Manufacturers Ensures Impurity Profiling and Quality Assurance - PYG Lifesciences [pyglifesciences.com]
- 8. Separation of 5-Bromopyridine-2,3-diamine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. Separation of 2-Bromopyridine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. helixchrom.com [helixchrom.com]
- 11. helixchrom.com [helixchrom.com]
- 12. iosrjournals.org [iosrjournals.org]
Protocol for Functionalization of the Pyridine Ring in [5-Bromo-2-(dimethylamino)pyridin-3-yl]methanol
Abstract & Strategic Significance
This application note details the modular functionalization of [5-Bromo-2-(dimethylamino)pyridin-3-yl]methanol , a privileged scaffold in medicinal chemistry. Structurally, this molecule mimics the adenine ring of ATP, making it a high-value pharmacophore for kinase inhibitor discovery .
The scaffold presents three distinct vectors for diversification:
-
C5-Bromide: A handle for palladium-catalyzed cross-coupling (Suzuki, Buchwald, Sonogashira) to install hydrophobic tails or biaryl motifs.
-
C3-Hydroxymethyl: A polar handle modifiable via oxidation (to aldehyde/acid) or substitution (
displacement) to tune solubility and hydrogen-bond donor/acceptor profiles. -
C2-Dimethylamino: An electron-donating group (EDG) that activates the ring for electrophilic attack and modulates basicity, crucial for active site interactions.
This guide provides validated protocols for C5-arylation and C3-sidechain modulation , designed to maximize yield and minimize side reactions typical of electron-rich pyridines.
Strategic Analysis: Reactivity Profile
| Position | Functional Group | Electronic Character | Reactivity Vector |
| C5 | Bromide ( | Electrophilic site | High. Excellent substrate for Pd-catalyzed oxidative addition. The C2-EDG activates this position relative to 2-halopyridines. |
| C3 | Hydroxymethyl ( | Nucleophilic / Oxidizable | Moderate. Can be oxidized to aldehyde (for reductive amination) or converted to alkyl halide. May require protection (e.g., TBS) during difficult couplings. |
| C2 | Dimethylamino ( | Strong EDG | Low (Substitution). Stable under standard coupling conditions. Directs electrophilic substitution to C3/C5 (already occupied). |
| N1 | Pyridine Nitrogen | Basic / Coordinating | Challenge. Can coordinate to Pd catalysts, potentially poisoning the reaction. Requires bulky ligands or specific bases to mitigate. |
Experimental Protocols
Protocol A: C5-Arylation via Suzuki-Miyaura Coupling
Objective: Install an aryl or heteroaryl group at the C5 position. Mechanism: Pd(0)-catalyzed cross-coupling.[1][2][3][4] The electron-rich nature of the pyridine ring facilitates oxidative addition, but the free alcohol and basic nitrogen require a robust catalyst system.
Materials
-
Substrate: [5-Bromo-2-(dimethylamino)pyridin-3-yl]methanol (1.0 equiv)
-
Coupling Partner: Aryl boronic acid (
) (1.2–1.5 equiv) -
Catalyst:
(3–5 mol%)-
Note:
is preferred over due to higher stability and resistance to coordination by the pyridine nitrogen.
-
-
Base:
(2.0 M aq. solution, 3.0 equiv) -
Solvent: 1,4-Dioxane (degassed)
Step-by-Step Methodology
-
Setup: Charge a microwave vial or Schlenk flask with the substrate (1.0 equiv), aryl boronic acid (1.2 equiv), and
(0.05 equiv). -
Inert Atmosphere: Seal the vessel and purge with Argon or Nitrogen for 5 minutes.
-
Solvent Addition: Add degassed 1,4-Dioxane (concentration 0.1 M) and 2.0 M aqueous
(3.0 equiv) via syringe. -
Reaction:
-
Thermal: Heat to 90°C for 4–12 hours.
-
Microwave: Irradiate at 110°C for 30–45 minutes (recommended for rapid library synthesis).
-
-
Workup: Cool to room temperature. Filter through a pad of Celite to remove Pd black. Wash the pad with EtOAc.
-
Extraction: Dilute filtrate with water and extract with EtOAc (3x). Wash combined organics with brine, dry over
, and concentrate.[4][5] -
Purification: Flash column chromatography (Hexanes/EtOAc or DCM/MeOH).
Troubleshooting Table:
| Observation | Root Cause | Corrective Action |
|---|---|---|
| Low Conversion | Catalyst poisoning by Pyridine N | Switch to XPhos Pd G2 or SPhos Pd G2 precatalysts. |
| Protodebromination | Boronic acid instability | Use Boronic Esters (Pinacol) or K-Trifluoroborates . Add water to solvent mixture.[1] |
| Side Products | Alcohol interference | Protect -OH as TBS ether or THP ether prior to coupling. |
Protocol B: C3-Oxidation to Aldehyde (Manganese Dioxide)
Objective: Convert the hydroxymethyl group to an aldehyde for subsequent reductive amination.
Selection:
Materials
-
Substrate: [5-Bromo-2-(dimethylamino)pyridin-3-yl]methanol
-
Oxidant: Activated
(10–20 equiv)-
Critical: Must be "Activated" (precipitated under specific pH). Commercial "chemical grade" often fails.
-
-
Solvent: Dichloromethane (DCM) or Chloroform (
)
Step-by-Step Methodology
-
Preparation: Dissolve the substrate in DCM (0.1 M).
-
Addition: Add Activated
(10 equiv) in one portion. -
Reaction: Stir vigorously at reflux (40°C) or room temperature. Monitor by TLC (aldehyde is usually less polar than alcohol).
-
Time: Typically 4–16 hours.
-
-
Boost: If reaction stalls, add another 5 equiv of
. -
Workup: Filter the black suspension through a tight pad of Celite. Do not let the pad run dry to avoid fire hazards with dry
. Rinse thoroughly with DCM. -
Isolation: Concentrate the filtrate. The aldehyde is often pure enough for the next step (Reductive Amination).
Protocol C: C3-Chlorination (Activation for Substitution)
Objective: Convert the alcohol to a chloride leaving group to attach solubilizing amines (e.g., morpholine).
Materials
-
Substrate: [5-Bromo-2-(dimethylamino)pyridin-3-yl]methanol
-
Reagent: Thionyl Chloride (
) (2.0 equiv) -
Solvent: DCM (anhydrous)
Step-by-Step Methodology
-
Setup: Dissolve substrate in anhydrous DCM at 0°C.
-
Addition: Add
dropwise. (Base is usually not required due to the internal basicity, but 2.0 equiv can be added if acid sensitivity is a concern). -
Reaction: Warm to room temperature and stir for 2 hours.
-
Workup: Quench carefully with saturated
. Extract with DCM. -
Product: The resulting 3-(chloromethyl)-5-bromo-2-(dimethylamino)pyridine is reactive. Use immediately or store at -20°C.
Visualization of Reaction Pathways
Figure 1: Divergent synthesis map starting from the core scaffold. Green path: C5 functionalization. Yellow/Red paths: C3 functionalization.
References
-
Suzuki-Miyaura Coupling on 2-Amino-5-bromopyridines
- Khan, S. G., et al. "Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine." Molecules, vol. 22, no. 2, 2017, p. 190.
-
General Oxidation of Pyridyl Alcohols
- Bagley, M. C., et al. "Manganese dioxide oxidation of benzylic and allylic alcohols in silica gel." Synlett, no. 11, 2001, pp. 1749-1751.
-
Synthesis of the Core Scaffold (Analogous Route)
- Patent WO2006054151A1. "Synthesis of (5-bromo-4-methyl-pyridin-3-yl)-methanol." (Describes the reduction of nicotinic esters/acids to the alcohol).
-
General Properties and Safety
- PubChem Compound Summary for [5-bromo-2-(dimethylamino)pyridin-3-yl]methanol.
Sources
- 1. Lab Reporter [fishersci.se]
- 2. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]
- 5. rsc.org [rsc.org]
Application Note: In Vitro Biological Screening of [5-Bromo-2-(dimethylamino)pyridin-3-yl]methanol Derivatives
Executive Summary & Scaffold Analysis
The compound [5-Bromo-2-(dimethylamino)pyridin-3-yl]methanol (CAS: 1249172-27-7) represents a privileged scaffold in modern medicinal chemistry. Its structural architecture combines three critical features for drug discovery:
-
2-Dimethylamino motif: A potent hydrogen bond acceptor and electron donor, often serving as a "hinge binder" in kinase inhibitors or a key interaction point in GPCR ligands.
-
5-Bromo substituent: A versatile handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing for rapid Structure-Activity Relationship (SAR) expansion into the hydrophobic pocket.
-
3-Hydroxymethyl group: A polar moiety that modulates solubility and provides a vector for fragment growing (via oxidation to aldehyde/acid or conversion to ethers/amines).
This guide outlines a rigorous Hit-to-Lead screening cascade designed to evaluate derivatives of this scaffold. The protocols focus on identifying potency, selectivity, and metabolic stability, addressing the specific liabilities of the aminopyridine core (e.g., N-demethylation, pH-dependent solubility).
Screening Workflow Visualization
The following diagram illustrates the logical flow of the screening campaign, from library preparation to advanced ADME profiling.
Figure 1: Integrated screening workflow for aminopyridine derivatives, prioritizing early attrition of metabolically unstable or non-selective compounds.
Module 1: Compound Management & Physicochemical Characterization
Challenge: The 2-dimethylamino group renders the scaffold basic (predicted pKa ~6.5–7.0). Derivatives may exhibit pH-dependent solubility, precipitating in neutral biological buffers.
Protocol 1.1: Kinetic Solubility Assay (Turbidimetric)
Objective: Determine the solubility limit in assay buffer (PBS, pH 7.4) to prevent false negatives due to precipitation.
Materials:
-
10 mM DMSO stock of test compounds.
-
PBS (pH 7.4) and Sodium Acetate Buffer (pH 5.0).
-
Nephelometer or UV-Vis Plate Reader (620 nm).
Procedure:
-
Preparation: Dispense 196 µL of buffer into a 96-well UV-transparent plate.
-
Titration: Add 4 µL of DMSO stock (final conc: 200 µM, 2% DMSO). Perform serial dilutions if determining exact solubility limit.
-
Incubation: Shake at 600 rpm for 2 hours at room temperature (RT).
-
Read: Measure absorbance at 620 nm.
-
Analysis: Compare OD620 of the sample to a solvent blank. An increase >0.005 OD units indicates precipitation.
Expert Insight: If solubility is poor at pH 7.4, test at pH 5.0. The protonation of the pyridine nitrogen often improves solubility. If the biological target allows, run primary screens in slightly acidic buffers (pH 6.5) or use solubilizing additives (0.01% Triton X-100).
Module 2: Primary Screening (Target Engagement)
Given the aminopyridine core, the most probable biological targets are Protein Kinases . The 2-dimethylamino-pyridine motif mimics the adenine ring of ATP.
Protocol 2.1: ADP-Glo™ Kinase Assay (Luminescence)
Objective: Quantify the inhibitory potential of derivatives against a panel of serine/threonine kinases (e.g., CDK4/6, MAPK).
Mechanism: Measures ADP formed from a kinase reaction; ADP is converted to ATP, which is then converted to light by luciferase.
Materials:
-
Recombinant Kinase (e.g., CDK4/CyclinD1).
-
Substrate (e.g., Rb peptide).
-
Ultrapure ATP.
-
ADP-Glo™ Reagent (Promega).
-
384-well white, low-volume plates.
Step-by-Step Protocol:
-
Compound Addition: Acoustic dispense 10 nL of compound (10 mM stock) into wells (Final Assay Conc: 10 µM).
-
Enzyme Mix: Add 2 µL of Kinase/Buffer mix. Incubate 10 min at RT to allow compound-enzyme binding.
-
Substrate Start: Add 2 µL of ATP/Substrate mix.
-
Reaction: Incubate for 60 min at RT.
-
Depletion: Add 4 µL of ADP-Glo™ Reagent (stops kinase, depletes remaining ATP). Incubate 40 min.
-
Detection: Add 8 µL of Kinase Detection Reagent (converts ADP to ATP -> Light). Incubate 30 min.
-
Measurement: Read Luminescence (Integration time: 0.5–1.0 sec).
Data Analysis:
Calculate % Inhibition:
-
RLU_max: Enzyme + Substrate + DMSO.
-
RLU_min: No Enzyme (Background).
Module 3: Secondary Screening (Cellular Efficacy)
Challenge: The 3-hydroxymethyl group is polar. While it aids solubility, it may hinder passive membrane permeability. Cellular assays validate whether the compound can reach the intracellular target.
Protocol 3.1: CellTiter-Glo® Viability Assay
Objective: Determine cell growth inhibition (GI50) in relevant cancer cell lines (e.g., MCF-7, HCT116).
Procedure:
-
Seeding: Plate cells (3,000 cells/well) in 96-well white plates in 90 µL media. Incubate 24h.
-
Treatment: Add 10 µL of 10x compound solution (9-point serial dilution, 1:3). Final DMSO < 0.5%.[1]
-
Incubation: 72 hours at 37°C, 5% CO2.
-
Development: Add 100 µL CellTiter-Glo reagent. Shake 2 min; incubate 10 min.
-
Read: Measure Luminescence.
Expert Insight:
-
Correlation Check: If Biochemical IC50 is low (e.g., 10 nM) but Cellular GI50 is high (>10 µM), the hydroxymethyl group may be preventing entry.
-
Strategy: Consider "masking" the hydroxyl group as an ester (prodrug strategy) or replacing it with a methyl ether to improve lipophilicity.
Module 4: ADME Profiling (Metabolic Stability)
Critical Liability: The dimethylamino group is a classic substrate for Cytochrome P450s (specifically CYP3A4 and CYP2D6), leading to N-demethylation. The hydroxymethyl group can be oxidized to a carboxylic acid.
Protocol 4.1: Microsomal Stability Assay
Objective: Calculate Intrinsic Clearance (
Materials:
-
Pooled Human Liver Microsomes (HLM) (0.5 mg/mL protein).
-
NADPH Regenerating System.
-
Test Compound (1 µM final).
-
Stop Solution: Acetonitrile with Internal Standard (e.g., Tolbutamide).
Procedure:
-
Pre-incubation: Mix HLM and compound in phosphate buffer (pH 7.4). Warm to 37°C for 5 min.
-
Initiation: Add NADPH to start the reaction.
-
Sampling: Remove aliquots at
min. -
Quenching: Immediately dispense aliquot into ice-cold Stop Solution. Centrifuge (4000 rpm, 20 min).
-
Analysis: Inject supernatant into LC-MS/MS. Monitor parent ion depletion.
Metabolic Pathway Visualization:
Figure 2: Predicted metabolic pathways. N-demethylation is the primary risk for the dimethylamino motif.
Interpretation:
-
High Clearance:
min. Indicates rapid N-demethylation. -
Mitigation: If clearance is high, consider cyclizing the dimethylamino group into a pyrrolidine or azetidine ring to block the metabolic site while retaining basicity.
Data Presentation: Hit Characterization Table
Summarize top hits using the following template to facilitate decision-making.
| Compound ID | Structure Note | Biochemical IC50 (nM) | Cellular GI50 (nM) | Solubility (µM) | HLM T1/2 (min) | Decision |
| Ref (Stauro) | Pan-Kinase | 5.2 | 12.0 | >200 | N/A | Control |
| A01 | Parent Scaffold | >10,000 | >10,000 | 180 | 12 | Inactive |
| B04 | 5-Aryl deriv. | 45 | 850 | 45 | 28 | Hit |
| C09 | Ether analog | 38 | 55 | 15 | 55 | Lead |
References
-
Assay Guidance Manual (NCBI). In Vitro Cell Viability Assays. Source:
-
Promega Corporation. ADP-Glo™ Kinase Assay Technical Manual. Source:
-
Di, L., & Kerns, E. H. (2015). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Source:
-
PubChem Compound Summary. [5-Bromo-2-(dimethylamino)pyridin-3-yl]methanol (CAS 1249172-27-7). Source:
Sources
Strategic Application Note: [5-Bromo-2-(dimethylamino)pyridin-3-yl]methanol in Kinase Inhibitor Synthesis
[1]
Executive Summary
[5-Bromo-2-(dimethylamino)pyridin-3-yl]methanol is a high-value "privileged scaffold" intermediate used in the construction of ATP-competitive kinase inhibitors.[1] Its structural utility lies in its Tri-Vector Functionality , allowing simultaneous optimization of solubility, hinge-binding affinity, and hydrophobic pocket occupation.[1]
This application note details the strategic deployment of this intermediate, focusing on:
-
Scaffold Construction: Converting the pyridine core into bicyclic systems (e.g., pyrido[2,3-d]pyrimidines) targeting CDK, BTK, and PI3K families.[2]
-
Solubility Engineering: Leveraging the C2-dimethylamino motif to modulate pKa and lipophilicity (LogD).
-
Validated Protocols: Step-by-step methodologies for synthesis, oxidation, and cross-coupling.[1]
Structural Analysis & Design Logic
The compound functions as a linchpin in retrosynthetic analysis due to its three distinct reactive handles:
| Position | Functional Group | Chemical Role | Medicinal Chemistry Role |
| C-2 | Dimethylamino [-N(Me)2] | Electron Donor / H-Bond Acceptor | Solubility & Selectivity: Enhances aqueous solubility; acts as a solvent-front interactor.[1] Prevents unwanted H-bond donation seen in primary amines. |
| C-3 | Hydroxymethyl [-CH2OH] | Electrophile Precursor | Cyclization Handle: Oxidizes to aldehyde for condensation reactions; converts to mesylate/halide for chain extension. |
| C-5 | Bromine [-Br] | Cross-Coupling Partner | Hydrophobic Reach: Excellent substrate for Suzuki-Miyaura or Buchwald-Hartwig couplings to access the kinase "gatekeeper" or hydrophobic back-pocket.[1] |
Visualizing the Synthetic Utility
The following diagram illustrates the divergent pathways accessible from this single intermediate.
Figure 1: Divergent synthetic pathways for kinase inhibitor discovery.
Experimental Protocols
Protocol A: Synthesis of [5-Bromo-2-(dimethylamino)pyridin-3-yl]methanol
Rationale: Commercial availability can be sporadic. This robust in-house route ensures multi-gram supply starting from widely available 5-bromo-2-chloronicotinic acid.[1]
Reagents:
-
5-Bromo-2-chloronicotinic acid (CAS: 29241-62-1)[1]
-
Dimethylamine (2.0 M in THF)
-
Isobutyl chloroformate / N-Methylmorpholine (NMM)
Step-by-Step Procedure:
-
SNAr Substitution: Dissolve 5-bromo-2-chloronicotinic acid (10.0 g, 42 mmol) in THF (100 mL). Add dimethylamine (2.0 M in THF, 63 mL, 3 eq) and stir at 60°C in a sealed pressure vessel for 12 hours. Monitor by LCMS for conversion to 5-bromo-2-(dimethylamino)nicotinic acid.
-
Checkpoint: The product should precipitate or form a thick slurry.
-
-
Activation: Cool the mixture to 0°C. Add NMM (1.1 eq) followed by dropwise addition of isobutyl chloroformate (1.1 eq) to form the mixed anhydride in situ. Stir for 1 hour.
-
Reduction: Filter off the amine salts rapidly. Add the filtrate dropwise to a suspension of NaBH4 (3.0 eq) in water/THF (1:4) at 0°C. Caution: Vigorous gas evolution.
-
Workup: Quench with sat. NH4Cl. Extract with EtOAc (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.[1]
-
Purification: Flash chromatography (Hexane/EtOAc gradient).
Expected Yield: 75-85% as a white to off-white solid.[1] QC Criteria: >98% purity by HPLC (254 nm). ^1H NMR (DMSO-d6) diagnostic peaks: δ 4.50 (d, 2H, CH2OH), 5.20 (t, 1H, OH), 2.85 (s, 6H, NMe2).
Protocol B: Oxidation to Aldehyde (Scaffold Construction)
Context: The aldehyde is the obligate intermediate for forming the pyrido[2,3-d]pyrimidine core common in CDK4/6 inhibitors (e.g., Palbociclib analogs).
Reagents:
-
Manganese Dioxide (MnO2) - Activated
-
Dichloromethane (DCM) or Chloroform
Procedure:
-
Dissolve the alcohol (1.0 eq) in anhydrous DCM (0.1 M concentration).
-
Add activated MnO2 (10-15 eq). Note: Large excess is required for heterogeneous kinetics.
-
Stir at reflux (40°C) for 4-6 hours.
-
Filter through a Celite pad to remove MnO2. Rinse the pad thoroughly with DCM.
-
Concentrate the filtrate to yield the aldehyde. Stability Warning: The aldehyde is prone to oxidation; use immediately in the next cyclization step.
Protocol C: Suzuki-Miyaura Cross-Coupling (C-5 Functionalization)
Context: This step introduces the hydrophobic moiety that occupies the kinase ATP-binding pocket.[1]
Reagents:
-
Aryl Boronic Acid (1.2 eq)
-
Pd(dppf)Cl2·DCM (0.05 eq)
-
Cs2CO3 (2.0 eq)
-
Dioxane/Water (4:1)
Procedure:
-
Charge a reaction vial with the 5-bromo intermediate (1.0 eq), boronic acid (1.2 eq), and Cs2CO3 (2.0 eq).
-
Add degassed Dioxane/Water solvent mixture.
-
Add Pd catalyst under Nitrogen flow.
-
Heat to 90°C for 2-4 hours.
-
Purification: Filter through silica plug, concentrate, and purify via Reverse Phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).
Quantitative Data: Solubility & Physical Properties
The introduction of the dimethylamino group significantly alters the physicochemical profile compared to the primary amine analog.
| Property | 2-NH2 Analog | 2-N(Me)2 Analog (Target) | Impact on Drug Design |
| LogP (Calc) | 1.2 | 1.8 | Increased lipophilicity aids membrane permeability.[1] |
| pKa (Pyridine N) | ~3.5 | ~5.8 | Increased basicity improves solubility in acidic media (stomach). |
| H-Bond Donors | 3 | 1 (OH only) | Reduces non-specific binding; cleaner selectivity profile. |
| Solubility (pH 7.4) | Moderate | High | Improved formulation potential. |
Synthesis Workflow Diagram
The following Graphviz diagram details the logical flow for converting this intermediate into a generic Kinase Inhibitor Core.
Figure 2: Logical synthesis workflow for kinase inhibitor generation.
Troubleshooting & Optimization
-
Issue: Low yield during MnO2 oxidation.
-
Solution: MnO2 quality varies greatly between batches. Ensure "Activated" grade is used. Alternatively, use Swern oxidation or IBX in refluxing EtOAc if the substrate is sensitive.
-
-
Issue: Protodebromination during Suzuki coupling.
-
Solution: This occurs if the catalyst load is too high or temperature is excessive. Switch to Pd(PPh3)4 at 80°C or use a milder base like K3PO4 instead of Cs2CO3.
-
-
Issue: Poor solubility of the intermediate in non-polar solvents.
-
Solution: The hydroxymethyl and dimethylamino groups make the molecule moderately polar. Use DCM/MeOH mixtures or THF for reactions; avoid pure Hexanes or Toluene.
-
References
-
Preparation of Pyrido[2,3-d]pyrimidines
- Title: Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Deriv
- Source: N
-
URL:[Link]
-
Suzuki Coupling on 2-Amino-5-bromopyridines
-
General Synthesis of 5-Bromo-3-hydroxymethylpyridines
- Title: Efficient synthesis of 3-(bromomethyl)-5-methylpyridine hydrobromide (Analogous reduction protocols).
- Source: ResearchG
-
URL:[Link]
-
Compound Data & Safety
Sources
- 1. 5-Bromo-3-pyridinemethanol | 37669-64-0 [chemicalbook.com]
- 2. mdpi.com [mdpi.com]
- 3. WO2006054151A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. 5-Bromo-2-dimethylaminopyridine 26163-07-5 [sigmaaldrich.com]
- 6. (5-Bromopyridin-2-yl)methanol | C6H6BrNO | CID 5200169 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. (5-Bromopyridin-2-yl)methanol | C6H6BrNO | CID 5200169 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. PubChemLite - [5-bromo-2-(dimethylamino)pyridin-3-yl]methanol (C8H11BrN2O) [pubchemlite.lcsb.uni.lu]
Application Notes and Protocols: Strategic Derivatization of the Hydroxymethyl Group of [5-Bromo-2-(dimethylamino)pyridin-3-yl]methanol
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: Unlocking the Synthetic Potential of a Privileged Scaffold
The compound [5-Bromo-2-(dimethylamino)pyridin-3-yl]methanol is a highly functionalized pyridine derivative that serves as a valuable building block in medicinal chemistry and materials science.[1] Its strategic importance lies in the orthogonal reactivity of its substituents: the bromine atom, which is amenable to cross-coupling reactions; the dimethylamino group, which modulates the electronic properties of the pyridine ring; and the hydroxymethyl group, a prime site for derivatization.
This guide provides a comprehensive overview of established and innovative protocols for the chemical modification of the primary alcohol functionality of [5-Bromo-2-(dimethylamino)pyridin-3-yl]methanol. The derivatization of this hydroxymethyl group into esters, ethers, carbamates, and silyl ethers can significantly alter the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and biological activity. Such modifications are critical in the optimization of lead compounds during drug discovery and for the development of novel functional materials.[1]
The protocols detailed herein are presented with a focus on the underlying chemical principles, ensuring that researchers can not only replicate the described methods but also adapt them to their specific synthetic challenges. We will explore a range of reaction types, from classic esterifications to modern catalytic etherifications, providing insights into the selection of reagents, catalysts, and reaction conditions.
I. Esterification: Modulating Polarity and Pro-drug Strategies
Esterification of the hydroxymethyl group is a fundamental transformation that can be achieved through several reliable methods. The choice of method often depends on the desired ester, the scale of the reaction, and the sensitivity of the starting material.
Protocol 1: Acylation using Acid Anhydrides or Acid Chlorides with Pyridine
This classic method is highly effective for the synthesis of simple alkyl or aryl esters. Pyridine serves a dual role as a nucleophilic catalyst and a base to neutralize the acidic byproduct.[2][3] The addition of 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction, especially for less reactive acylating agents or sterically hindered alcohols.[4]
Reaction Workflow:
Caption: Workflow for Acylation of the Hydroxymethyl Group.
Detailed Protocol:
-
To a solution of [5-Bromo-2-(dimethylamino)pyridin-3-yl]methanol (1.0 eq.) in dry dichloromethane (DCM) or pyridine under an inert atmosphere (e.g., nitrogen or argon), add the acylating agent (acid anhydride or acid chloride, 1.1-1.5 eq.).
-
If using an acid anhydride, add a catalytic amount of DMAP (0.05-0.2 eq.).
-
Stir the reaction mixture at room temperature (or gently heat if necessary) and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired ester.
| Parameter | Condition | Rationale |
| Solvent | Dichloromethane, Pyridine | Inert, good solubility for reactants.[3] |
| Base | Pyridine, Triethylamine | Neutralizes HCl or carboxylic acid byproduct.[2] |
| Catalyst | DMAP (optional) | Accelerates acylation.[4] |
| Temperature | 0 °C to reflux | Reaction rate control. |
Protocol 2: Mitsunobu Esterification
The Mitsunobu reaction is a powerful tool for the esterification of primary and secondary alcohols with inversion of stereochemistry (though not relevant for this achiral substrate).[5][6][7] It proceeds under mild, neutral conditions and is particularly useful for coupling with acidic nucleophiles like carboxylic acids.[5][7]
Reaction Mechanism Overview:
Caption: Simplified Mitsunobu Reaction Pathway.
Detailed Protocol:
-
Dissolve [5-Bromo-2-(dimethylamino)pyridin-3-yl]methanol (1.0 eq.), the desired carboxylic acid (1.1-1.5 eq.), and triphenylphosphine (PPh3, 1.5 eq.) in a dry, aprotic solvent such as tetrahydrofuran (THF) or DCM under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq.) in the same solvent dropwise.
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography. Note that the triphenylphosphine oxide byproduct can sometimes co-elute with the product, requiring careful chromatographic separation.
| Parameter | Condition | Rationale |
| Reagents | PPh3, DEAD/DIAD | Forms the reactive alkoxyphosphonium salt.[6] |
| Solvent | THF, Dichloromethane | Aprotic, dissolves reactants. |
| Temperature | 0 °C to room temp. | Controls the exothermic reaction. |
| Nucleophile | Carboxylic Acid | Must be sufficiently acidic (pKa < 13).[6] |
II. Etherification: Enhancing Lipophilicity and Metabolic Stability
The formation of an ether linkage can significantly increase the lipophilicity and metabolic stability of the parent molecule.
Protocol 3: Williamson Ether Synthesis
This classic SN2 reaction involves the deprotonation of the alcohol to form an alkoxide, which then displaces a halide from an alkyl halide. A strong base is required to deprotonate the alcohol.
Detailed Protocol:
-
Suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) in dry THF or dimethylformamide (DMF) under an inert atmosphere at 0 °C.
-
Slowly add a solution of [5-Bromo-2-(dimethylamino)pyridin-3-yl]methanol (1.0 eq.) in the same dry solvent.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Add the alkyl halide (e.g., methyl iodide, benzyl bromide, 1.1 eq.) and stir the reaction at room temperature or heat as necessary.
-
Monitor the reaction by TLC or LC-MS.
-
Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.
-
Purify by flash column chromatography.
| Parameter | Condition | Rationale |
| Base | NaH, KH | Strong, non-nucleophilic base for alkoxide formation. |
| Solvent | THF, DMF | Aprotic, polar solvents stabilize the alkoxide. |
| Electrophile | Alkyl halide (I > Br > Cl) | Good leaving group is essential for SN2. |
| Temperature | 0 °C to reflux | Dependent on the reactivity of the alkyl halide. |
Protocol 4: Iridium-Catalyzed Asymmetric Allylic Etherification
For the introduction of more complex ether moieties, modern catalytic methods offer high efficiency and selectivity. While the asymmetry is not relevant for this substrate, the principle of iridium-catalyzed allylic etherification can be applied.[8]
This protocol would involve reacting the alcohol with an allylic carbonate in the presence of an iridium catalyst. This advanced method is suitable for creating more complex ether structures.
III. Carbamate Formation: Introducing Hydrogen Bond Donors/Acceptors
Carbamates are important functional groups in medicinal chemistry, often acting as bioisosteres of amides or esters and participating in hydrogen bonding interactions.
Protocol 5: Reaction with Isocyanates
The most direct method for carbamate synthesis is the reaction of an alcohol with an isocyanate. This reaction is often rapid and high-yielding.
Detailed Protocol:
-
Dissolve [5-Bromo-2-(dimethylamino)pyridin-3-yl]methanol (1.0 eq.) in a dry, aprotic solvent like THF or DCM.
-
Add the desired isocyanate (1.0-1.1 eq.) dropwise at room temperature. A catalyst such as dibutyltin dilaurate (DBTDL) can be added if the reaction is sluggish.
-
Stir the reaction at room temperature and monitor by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture and purify the product by chromatography or recrystallization.
| Parameter | Condition | Rationale |
| Reagent | Isocyanate (R-N=C=O) | Highly reactive electrophile. |
| Solvent | THF, Dichloromethane | Aprotic and inert. |
| Catalyst | DBTDL (optional) | Lewis acid catalyst. |
| Temperature | Room temperature | Generally sufficient for this reaction. |
IV. Silylation: Protection of the Hydroxymethyl Group
Silylation is a common strategy to protect the hydroxyl group during subsequent synthetic transformations.[9] Silyl ethers are generally stable to a wide range of non-acidic and non-fluoride-containing reagents.[10]
Protocol 6: Formation of a tert-Butyldimethylsilyl (TBS) Ether
The TBS group is a robust and widely used protecting group for alcohols.
Detailed Protocol:
-
Dissolve [5-Bromo-2-(dimethylamino)pyridin-3-yl]methanol (1.0 eq.) and imidazole (2.5 eq.) in dry DMF.
-
Add tert-butyldimethylsilyl chloride (TBDMSCl or TBSCl, 1.2 eq.) in one portion.
-
Stir the reaction at room temperature until the starting material is consumed, as indicated by TLC.
-
Pour the reaction mixture into water and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
| Parameter | Condition | Rationale |
| Silylating Agent | TBDMSCl | Forms a sterically hindered, stable silyl ether.[10] |
| Base | Imidazole | Activates the silylating agent and acts as a base. |
| Solvent | DMF | Polar aprotic solvent. |
| Temperature | Room temperature | Mild conditions are typically sufficient. |
Deprotection: The TBS group can be readily removed using a fluoride source such as tetrabutylammonium fluoride (TBAF) in THF or by treatment with an acid like acetic acid in THF/water.
Analytical Monitoring
In all the described protocols, it is crucial to monitor the progress of the reaction to determine the point of completion and to identify the formation of any byproducts.
-
Thin-Layer Chromatography (TLC): A rapid and convenient method for qualitative monitoring. The derivatized product will typically have a higher Rf value than the starting alcohol due to its increased lipophilicity.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information, including the molecular weight of the product and any intermediates or byproducts, confirming the success of the derivatization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for the structural characterization of the final, purified product. For the derivatization of the hydroxymethyl group, a characteristic downfield shift of the methylene protons (-CH2O-) is expected upon conversion to an ester, ether, or carbamate.
Conclusion
The derivatization of the hydroxymethyl group of [5-Bromo-2-(dimethylamino)pyridin-3-yl]methanol opens a vast landscape of synthetic possibilities. The choice of the derivatization strategy should be guided by the overall synthetic goal, whether it is to create a library of analogs for structure-activity relationship studies, to develop a pro-drug, or to protect the alcohol for subsequent transformations. The protocols provided in this guide offer a range of reliable and adaptable methods to achieve these objectives, empowering researchers to fully exploit the synthetic potential of this versatile chemical scaffold.
References
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. orgosolver.com [orgosolver.com]
- 3. echemi.com [echemi.com]
- 4. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Mitsunobu Reaction [organic-chemistry.org]
- 6. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 7. glaserr.missouri.edu [glaserr.missouri.edu]
- 8. Iridium-Catalyzed Intramolecular Asymmetric Allylic Etherification of Pyrimidinemethanols: Enantioselective Construction of Multifunctionalized Pyrimidine-Fused Oxazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Silylation - Wikipedia [en.wikipedia.org]
- 10. tcichemicals.com [tcichemicals.com]
Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of [5-Bromo-2-(dimethylamino)pyridin-3-yl]methanol
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of the Suzuki-Miyaura Coupling in Heterocyclic Chemistry
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its remarkable versatility and functional group tolerance in the formation of carbon-carbon bonds.[1] This palladium-catalyzed reaction, which couples an organohalide with an organoboron species, has become an indispensable tool in the pharmaceutical industry for the construction of complex molecular architectures, particularly biaryl and heteroaryl motifs that are prevalent in biologically active compounds.[2]
This document provides a detailed experimental protocol and technical guidance for the Suzuki-Miyaura coupling of [5-Bromo-2-(dimethylamino)pyridin-3-yl]methanol, a key building block for the synthesis of novel substituted pyridines. The presence of the electron-rich dimethylamino group and the adjacent hydroxymethyl functionality on the pyridine ring presents unique considerations for reaction optimization, including potential catalyst inhibition and the need for carefully selected conditions to achieve high yields and purity. This guide is designed to provide researchers with a robust starting point for their synthetic endeavors, grounded in established principles of organometallic catalysis and tailored to the specific challenges of this substrate.
Mechanistic Overview: The Palladium Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[1] Understanding these fundamental steps is crucial for rational troubleshooting and optimization.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the [5-Bromo-2-(dimethylamino)pyridin-3-yl]methanol, forming a Pd(II) intermediate.
-
Transmetalation: In the presence of a base, the organoboron reagent (e.g., an arylboronic acid) forms a boronate complex, which then transfers its organic group to the Pd(II) center, displacing the halide.
-
Reductive Elimination: The two organic groups on the Pd(II) complex couple and are eliminated, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.
Recommended Experimental Protocol
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of [5-Bromo-2-(dimethylamino)pyridin-3-yl]methanol with a generic arylboronic acid. Optimization of the catalyst, ligand, base, and temperature may be necessary for specific substrates.
Materials and Reagents
| Reagent/Material | Grade/Purity | Supplier (Example) | Notes |
| [5-Bromo-2-(dimethylamino)pyridin-3-yl]methanol | >97% | Commercial Source | Starting material (1.0 equiv) |
| Arylboronic Acid | >98% | Commercial Source | Coupling partner (1.2-1.5 equiv) |
| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | >98% | Commercial Source | Catalyst (3-5 mol%) |
| Potassium Phosphate (K₃PO₄) | Anhydrous, >98% | Commercial Source | Base (2.0-3.0 equiv) |
| 1,4-Dioxane | Anhydrous, >99.8% | Commercial Source | Solvent |
| Water | Deionized, Degassed | In-house | Co-solvent |
| Ethyl Acetate | ACS Grade | Commercial Source | For workup |
| Brine | Saturated NaCl(aq) | In-house | For workup |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercial Source | Drying agent |
| Argon or Nitrogen | High Purity | Gas Supplier | Inert atmosphere |
Step-by-Step Procedure
-
Reaction Setup:
-
To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add [5-Bromo-2-(dimethylamino)pyridin-3-yl]methanol (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 equiv).
-
Rationale: A slight excess of the boronic acid is used to drive the reaction to completion and to compensate for any potential homocoupling or protodeboronation side reactions. K₃PO₄ is a moderately strong base effective for activating the boronic acid.[3][4]
-
-
Inert Atmosphere:
-
Seal the vessel with a rubber septum or a screw cap with a septum.
-
Evacuate the flask and backfill with a high-purity inert gas (argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Rationale: The Pd(0) catalyst and phosphine ligands are sensitive to oxidation by atmospheric oxygen, which can lead to catalyst deactivation.[1]
-
-
Reagent Addition:
-
Under a positive pressure of the inert gas, add the tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%) to the flask.
-
Via syringe, add degassed 1,4-dioxane and degassed water in a 4:1 ratio by volume. The typical reaction concentration is between 0.1 and 0.5 M with respect to the starting bromopyridine.
-
Rationale: Pd(PPh₃)₄ is a common and effective air-stable Pd(0) precatalyst.[3] The dioxane/water solvent system is effective for dissolving both the organic substrates and the inorganic base.[3][4] Degassing the solvents is crucial to remove dissolved oxygen.
-
-
Reaction:
-
With vigorous stirring, heat the reaction mixture to 85-95 °C using a pre-heated oil bath.
-
Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-18 hours.
-
Rationale: Elevated temperatures are generally required to facilitate the key steps of the catalytic cycle, particularly the oxidative addition.[3]
-
-
Work-up:
-
Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash sequentially with water and brine.
-
Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.
-
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst or degraded ligand. 2. Insufficiently degassed system. 3. Ineffective base. 4. Low reaction temperature. | 1. Use a fresh batch of catalyst and ligand. Consider a more robust precatalyst system (e.g., Pd₂(dba)₃ with a ligand like SPhos or XPhos). 2. Ensure thorough degassing of solvents and the reaction vessel. 3. Screen other bases such as K₂CO₃ or Cs₂CO₃. 4. Incrementally increase the temperature (e.g., to 110 °C). |
| Dehalogenation of Starting Material | 1. Presence of a hydride source. 2. Slow transmetalation relative to side reactions. | 1. Ensure solvents are anhydrous (if using an anhydrous protocol). Avoid amine bases if possible. 2. Use a more reactive boronic acid derivative (e.g., a pinacol ester or trifluoroborate salt). A different ligand may accelerate transmetalation. |
| Homocoupling of Boronic Acid | 1. Presence of oxygen. 2. Slow oxidative addition. | 1. Rigorously exclude oxygen from the reaction. 2. Use a more electron-rich and bulky phosphine ligand to promote oxidative addition. |
| Complex Mixture of Products | 1. Decomposition of starting materials or product at high temperature. 2. Multiple side reactions occurring. | 1. Lower the reaction temperature and/or shorten the reaction time. 2. Systematically screen reaction parameters (catalyst, ligand, base, solvent) to identify cleaner conditions. |
Conclusion
The Suzuki-Miyaura cross-coupling provides a powerful and adaptable method for the arylation of [5-Bromo-2-(dimethylamino)pyridin-3-yl]methanol. The protocol outlined in this document offers a well-founded starting point for this transformation. Due to the specific electronic and steric nature of the substrate, careful attention to maintaining an inert atmosphere and the potential need for optimization of the catalyst system are key to achieving high yields of the desired products. By understanding the underlying mechanism and potential pitfalls, researchers can effectively troubleshoot and adapt this protocol to synthesize a diverse range of novel pyridine derivatives for applications in drug discovery and materials science.
References
-
Khan, S. G., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 190. Available at: [Link]
-
Di Sarno, V., et al. (2020). Br vs. TsO Chemoselective Suzuki–Miyaura Cross‐Coupling Reaction on Nicotinaldehyde Moiety for the Preparation of 2,3,5‐Trisubstituted Pyridines. European Journal of Organic Chemistry, 2020(39), 6205-6212. Available at: [Link]
-
Butt, M. A., et al. (2021). Synthesis of new nicotintaldehyde derivatives via Pd(0) catalyzed suzuki coupling with structural characterization and co-combined computational-experimental evaluation against oral pathogens. Scientific Reports, 11(1), 1-16. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 47(26), 4869-4872. Available at: [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Available at: [Link]
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Palladium-catalyzed α-arylation of carbonyls in the de novo synthesis of aromatic heterocycles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of new nicotintaldehyde derivatives via Pd(0) catalyzed suzuki coupling with structural characterization and co-combined computational-experimental evaluation against oral pathogens - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of [5-Bromo-2-(dimethylamino)pyridin-3-yl]methanol
Welcome to the technical support center for the synthesis of [5-Bromo-2-(dimethylamino)pyridin-3-yl]methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the yield and purity of this important synthetic intermediate. We will explore the common challenges encountered during its preparation via the reduction of its corresponding methyl ester and provide robust, evidence-based solutions.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing [5-Bromo-2-(dimethylamino)pyridin-3-yl]methanol?
A1: The most prevalent and scalable method is the reduction of the corresponding ester, methyl 5-bromo-2-(dimethylamino)nicotinate. This transformation is typically achieved using a powerful hydride reducing agent, such as Lithium Aluminum Hydride (LiAlH₄), in an anhydrous ethereal solvent like Tetrahydrofuran (THF). While other reducing agents exist, LiAlH₄ is particularly effective for the complete reduction of esters to primary alcohols.[1][2]
Q2: Why is Sodium Borohydride (NaBH₄) generally not recommended for this synthesis?
A2: Sodium borohydride (NaBH₄) is a milder reducing agent compared to LiAlH₄.[2][3] While it is excellent for reducing aldehydes and ketones, it is generally slow and inefficient for the reduction of esters under standard conditions.[4][5] Achieving a complete reaction with NaBH₄ often requires a large excess of the reagent, elevated temperatures, and prolonged reaction times, which can lead to side reactions and lower yields.[4][6]
Q3: What are the critical safety precautions when working with Lithium Aluminum Hydride (LiAlH₄)?
A3: LiAlH₄ is a highly reactive and pyrophoric reagent. It reacts violently with water and other protic solvents, releasing flammable hydrogen gas.[3] All glassware must be thoroughly dried, and the reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon). Anhydrous solvents are essential. The quenching of the reaction must be performed carefully and at low temperatures (typically 0 °C) by the slow, dropwise addition of a quenching agent.
Q4: How can I monitor the progress of the reduction reaction?
A4: The most effective way to monitor the reaction is by using Thin-Layer Chromatography (TLC). A suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) should be chosen to achieve good separation between the starting ester and the product alcohol. The disappearance of the starting material spot and the appearance of a new, more polar product spot (which will have a lower Rf value) indicate the progression of the reaction.
Core Synthesis Protocol: Reduction of Methyl 5-bromo-2-(dimethylamino)nicotinate
This protocol outlines the standard procedure for the synthesis of [5-Bromo-2-(dimethylamino)pyridin-3-yl]methanol using LiAlH₄.
Materials
-
Methyl 5-bromo-2-(dimethylamino)nicotinate
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated aqueous solution of Sodium Sulfate (Na₂SO₄)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Step-by-Step Procedure
-
Preparation: Under an inert atmosphere (N₂ or Ar), add a stirred suspension of LiAlH₄ (1.5 to 2.0 equivalents) in anhydrous THF.
-
Addition of Ester: Cool the LiAlH₄ suspension to 0 °C using an ice bath. Dissolve the methyl 5-bromo-2-(dimethylamino)nicotinate (1.0 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Quenching: Cool the reaction mixture back down to 0 °C. Cautiously and slowly add ethyl acetate dropwise to quench the excess LiAlH₄. This should be followed by the slow, dropwise addition of a saturated aqueous solution of Na₂SO₄.
-
Work-up: A gelatinous precipitate of aluminum salts will form. Stir the mixture vigorously for 30 minutes. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate.
-
Purification: Combine the organic filtrates, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by silica gel column chromatography to yield the final product.
Troubleshooting Guide
This section addresses common issues that can lead to a decrease in the yield or purity of the final product.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive LiAlH₄ due to improper storage or handling. 2. Insufficient amount of LiAlH₄. 3. Presence of water in the reaction, which deactivates the LiAlH₄. | 1. Use a fresh, unopened bottle of LiAlH₄ or test the activity of the current batch on a small scale. 2. Increase the equivalents of LiAlH₄ to 2.0-2.5 eq. 3. Ensure all glassware is oven-dried and the THF is anhydrous. |
| Incomplete Reaction (Mixture of Starting Material and Product) | 1. Insufficient reaction time. 2. Reaction temperature is too low. 3. Poor solubility of the starting ester. | 1. Extend the reaction time and continue to monitor by TLC. 2. Allow the reaction to proceed at room temperature or gently warm to 40-50 °C if necessary. 3. Ensure the ester is fully dissolved in THF before adding it to the LiAlH₄ suspension. |
| Formation of a Significant Side Product (Potential Debromination) | 1. Excess LiAlH₄ and/or prolonged reaction at elevated temperatures. 2. The bromopyridine moiety is susceptible to reduction under harsh conditions. | 1. Use a moderate excess of LiAlH₄ (1.5 eq.) and maintain the reaction at room temperature. 2. Monitor the reaction closely and quench it as soon as the starting material is consumed. |
| Difficulties in Product Isolation (Emulsion during work-up) | 1. The formation of fine aluminum salt precipitates. | 1. After quenching, add a drying agent like anhydrous Na₂SO₄ directly to the reaction mixture and stir vigorously for an extended period (1-2 hours) to granulate the salts before filtration. 2. Use a larger volume of Celite® for filtration to prevent clogging. |
| Product is Contaminated with a Greasy/Oily Residue | 1. Incomplete removal of aluminum salts. 2. Co-elution of impurities during chromatography. | 1. Ensure thorough washing of the filter cake with ethyl acetate during work-up. 2. Optimize the solvent system for column chromatography to improve the separation of the product from impurities. |
Visualizing the Workflow and Troubleshooting
To better understand the experimental process and the decision-making involved in troubleshooting, the following diagrams are provided.
Caption: General workflow for the synthesis of [5-Bromo-2-(dimethylamino)pyridin-3-yl]methanol.
Caption: A decision tree for troubleshooting common synthesis issues.
By following these guidelines and troubleshooting steps, researchers can significantly improve the efficiency and reliability of the synthesis of [5-Bromo-2-(dimethylamino)pyridin-3-yl]methanol, ensuring a high-quality product for subsequent applications in drug discovery and development.
References
-
Deshmukh, M., Patil, S., Banerjee, K., Oulkar, D., & Shripanavar, C. (n.d.). Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid using sodium borohydride-methanol system. Scholars Research Library. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Esters can be reduced to 1° alcohols using LiAlH₄. Retrieved from [Link]
-
Serafin, K., et al. (2018). Development and optimization of a continuous flow ester reduction with LiAlH4 in the synthesis of a key intermediate for a PI3Kδ inhibitor (CPL302415). Reaction Chemistry & Engineering. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Sodium Borohydride. Retrieved from [Link]
-
Hunt, I. (n.d.). Ch20: Reduction of Esters using LiAlH4 to 1o alcohols. University of Calgary. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supplementary Information Synthetic routes to compounds 5 and 10-19. Retrieved from [Link]
-
Kauppi, A. M., et al. (2006). Unexpected Selectivity in Sodium Borohydride Reductions of α‐Substituted Esters: Experimental and Theoretical Studies. Chemistry – A European Journal. Retrieved from [Link]
-
Ashenhurst, J. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. Retrieved from [Link]
-
Chemistry Steps. (2023, July 16). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Retrieved from [Link]
-
Ghorpade, S. R., et al. (2001). Sodium borohydride reduction of aromatic carboxylic acids via methyl esters. Journal of Chemical Sciences. Retrieved from [Link]
-
Ashenhurst, J. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 4. Sodium Borohydride [commonorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
Technical Support Center: Solubility and Handling of [5-Bromo-2-(dimethylamino)pyridin-3-yl]methanol
Welcome to the technical support guide for [5-Bromo-2-(dimethylamino)pyridin-3-yl]methanol. This document is designed for researchers, scientists, and drug development professionals to provide practical guidance on the solubility and handling of this compound. Given the nuanced nature of solubility, this guide emphasizes experimental determination and troubleshooting to ensure the success of your research endeavors.
Frequently Asked Questions (FAQs)
Q1: I cannot find specific solubility data for [5-Bromo-2-(dimethylamino)pyridin-3-yl]methanol. What should I do?
A1: It is not uncommon for specific quantitative solubility data to be unavailable for novel or specialized compounds. In such cases, the most reliable approach is to determine the solubility experimentally in your solvents of interest. This ensures that the data is relevant to your specific lab conditions, solvent purity, and ambient temperature. A general principle to follow is "like dissolves like," meaning polar compounds tend to dissolve in polar solvents and non-polar compounds in non-polar solvents.[1][2] The structure of [5-Bromo-2-(dimethylamino)pyridin-3-yl]methanol, with its polar hydroxyl and dimethylamino groups and a less polar bromopyridine core, suggests it will have varied solubility across different organic solvents.
Q2: What is a good starting solvent for dissolving [5-Bromo-2-(dimethylamino)pyridin-3-yl]methanol for biological assays?
A2: For many organic compounds intended for biological assays, Dimethyl Sulfoxide (DMSO) is an excellent starting solvent.[1] It is a highly polar aprotic solvent capable of dissolving a wide range of polar and non-polar compounds.[1] For in-vitro studies, a concentrated stock solution is typically prepared in DMSO and then diluted to the final concentration in an aqueous assay buffer.
Q3: I am observing precipitation when I dilute my DMSO stock solution into my aqueous buffer. What is happening and how can I fix it?
A3: This is a common phenomenon that occurs when a compound is significantly less soluble in the aqueous buffer than in the concentrated organic solvent. You may be creating a supersaturated solution that is unstable, leading to precipitation.[3] Here are several strategies to troubleshoot this issue:
-
Lower the Final Concentration: The simplest solution is to reduce the final concentration of the compound in your assay.
-
Increase the Co-solvent Percentage: If your experimental system can tolerate it, slightly increasing the final percentage of DMSO (e.g., from 0.1% to 0.5%) can help maintain solubility. Always include a vehicle control to account for any effects of the solvent on the assay.
-
Use a Different Co-solvent: Consider preparing your stock solution in other water-miscible organic solvents like ethanol or N,N-Dimethylformamide (DMF).
-
pH Adjustment: The pyridine and dimethylamino groups in the compound are basic. Therefore, slightly acidifying your aqueous buffer (if your assay permits) may increase the compound's solubility by forming a more soluble salt.
-
Use of Surfactants: In some cases, adding a small amount of a non-ionic surfactant, such as Tween-80 or Pluronic F-68, to the aqueous buffer can help to solubilize hydrophobic compounds.
Q4: How can I visually determine if my compound is fully dissolved?
A4: A fully dissolved compound should result in a clear, transparent solution with no visible particles or cloudiness.[3] For a more sensitive assessment, you can use the Tyndall Effect: shine a laser pointer through the solution. If the laser beam is visible as it passes through the liquid, it indicates the presence of suspended particles (a colloid), meaning the compound is not truly dissolved.[3]
Experimental Protocol: Determining Solubility
This protocol provides a systematic approach to determine the approximate solubility of [5-Bromo-2-(dimethylamino)pyridin-3-yl]methanol in a chosen organic solvent.
Materials:
-
[5-Bromo-2-(dimethylamino)pyridin-3-yl]methanol
-
A selection of high-purity organic solvents (see Table 1)
-
Analytical balance
-
Volumetric flasks (Class A)[4]
-
Vortex mixer
-
Sonicator (optional)
-
Temperature-controlled shaker or water bath (optional)
-
Syringe filters (0.22 µm)
Procedure:
-
Preparation: Accurately weigh a small amount of [5-Bromo-2-(dimethylamino)pyridin-3-yl]methanol (e.g., 10 mg) and place it into a clean, dry vial.[5]
-
Solvent Addition: Add a small, precise volume of the chosen solvent (e.g., 0.1 mL) to the vial.
-
Dissolution: Vigorously vortex the vial for 1-2 minutes. If the solid does not dissolve, sonication for 5-10 minutes or gentle warming in a water bath can be applied to aid dissolution.[6] Be cautious with warming, as it can affect the solubility measurement and potentially degrade the compound.
-
Observation: Visually inspect the solution for any undissolved particles.
-
Incremental Solvent Addition: If the solid is not fully dissolved, add another small, precise volume of the solvent and repeat the dissolution steps.
-
Endpoint Determination: Continue adding solvent incrementally until the solid is completely dissolved, resulting in a clear solution.
-
Calculation: Calculate the approximate solubility based on the total volume of solvent required to dissolve the initial mass of the compound. For example, if 10 mg of the compound dissolved in 0.5 mL of solvent, the solubility is approximately 20 mg/mL.
-
Confirmation (Optional but Recommended): To confirm that you have a true solution and not a supersaturated one, filter the solution through a 0.22 µm syringe filter. A significant decrease in concentration after filtration, which can be measured by techniques like HPLC-UV, indicates that the compound was not fully dissolved.[3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution(s) |
| Compound dissolves very slowly. | The compound may be highly crystalline or require more energy to overcome the crystal lattice energy. | - Use a high-purity grade solvent.- Gently warm the solution in a water bath.[6][7]- Use sonication to aid dissolution.[6] |
| Compound "oils out" instead of dissolving or crystallizing. | The melting point of the solid may be low, or the presence of impurities is significantly lowering the melting point. The compound may also be coming out of a supersaturated solution at a temperature above its melting point. | - Return the solution to the heat source and add a small amount of additional solvent.[8]- Try a different solvent with a lower boiling point but similar polarity.[8] |
| A colored solution is formed, but the starting material is white/off-white. | The compound may be degrading in the solvent, or there may be impurities in the compound or solvent. | - Ensure the use of high-purity solvents.- Check the stability of the compound in the chosen solvent, especially if heating. Consider performing the dissolution under an inert atmosphere (e.g., nitrogen or argon). |
| The determined solubility is not reproducible. | Variations in laboratory conditions (temperature, humidity), solvent purity, or the physical form of the solid (e.g., polymorphism) can affect solubility. | - Standardize the experimental conditions as much as possible.- Use solvents from the same batch for comparative studies.- Document all experimental parameters carefully.[9] |
Data Presentation
Table 1: Properties of Common Organic Solvents
This table provides a list of common organic solvents arranged by increasing polarity index, which can guide your selection for solubility testing.[10][11][12]
| Solvent | Relative Polarity[10] | Polarity Index (P') | Boiling Point (°C) |
| Hexane | 0.009 | 0.1 | 69 |
| Toluene | 0.099 | 2.4 | 111 |
| Diethyl Ether | 0.117 | 2.8 | 35 |
| Dichloromethane (DCM) | 0.309 | 3.1 | 40 |
| Tetrahydrofuran (THF) | 0.207 | 4.0 | 66 |
| Ethyl Acetate | 0.228 | 4.4 | 77 |
| Acetone | 0.355 | 5.1 | 56 |
| 2-Propanol (IPA) | 0.546 | 3.9 | 82 |
| Acetonitrile | 0.460 | 5.8 | 82 |
| N,N-Dimethylformamide (DMF) | 0.386 | 6.4 | 153 |
| Dimethyl Sulfoxide (DMSO) | 0.444 | 7.2 | 189 |
| Ethanol | 0.654 | Not listed in source | 78 |
| Methanol | 0.762 | 5.1 | 65 |
| Water | 1.000 | 10.2 | 100 |
Visualized Workflow
Caption: Workflow for determining solubility and troubleshooting common issues.
References
-
Scribd. (n.d.). Procedure for Determining Solubility of Organic Compounds. Retrieved February 24, 2026, from [Link]
-
Department of Chemistry, University of Calcutta. (2024, September 24). Solubility test for Organic Compounds. Retrieved February 24, 2026, from [Link]
-
First Year Chemistry, University of Sydney. (2023, August 31). Solubility of Organic Compounds. Retrieved February 24, 2026, from [Link]
-
Department of Chemistry, University of Massachusetts. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved February 24, 2026, from [Link]
-
Bitesize Bio. (2025, March 10). How to Make Accurate Stock Solutions. Retrieved February 24, 2026, from [Link]
-
G-Biosciences. (2013, February 13). Stock Solutions 101: Everything You Need to Know. Retrieved February 24, 2026, from [Link]
-
University of California, Irvine. (n.d.). Polarity of Solvents. Retrieved February 24, 2026, from [Link]
-
Chemistry Steps. (2021, October 8). Solubility of Organic Compounds. Retrieved February 24, 2026, from [Link]
-
Chemistry LibreTexts. (2020, June 29). 8: Identification of Unknowns (Experiment). Retrieved February 24, 2026, from [Link]
-
ReAgent Chemical Services. (2024, October 25). Standard Solution Preparation: A Comprehensive Guide. Retrieved February 24, 2026, from [Link]
-
Rice University. (2005, May 20). Solutions and dilutions: working with stock solutions. Retrieved February 24, 2026, from [Link]
-
BYJU'S. (n.d.). Factors Affecting Solubility. Retrieved February 24, 2026, from [Link]
-
ReAgent Chemical Services. (2024, July 17). How To Make A Standard Solution. Retrieved February 24, 2026, from [Link]
-
Organometallics. (n.d.). Solvent-Miscibility-and-Polarity-Chart.pdf. Retrieved February 24, 2026, from [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved February 24, 2026, from [Link]
Sources
- 1. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 2. byjus.com [byjus.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. caymanchem.com [caymanchem.com]
- 7. What factors affect solubility? | AAT Bioquest [aatbio.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Solution Preparation - Standard Solution Preparation: A Comprehensive Guide - Blogs - News [alwsci.com]
- 10. chem.rochester.edu [chem.rochester.edu]
- 11. www1.chem.umn.edu [www1.chem.umn.edu]
- 12. organometallics.it [organometallics.it]
Technical Support Portal: Synthesis of [5-Bromo-2-(dimethylamino)pyridin-3-yl]methanol
Topic: Troubleshooting Impurity Profiles & Synthetic Anomalies Ticket ID: PYR-5BR-DMA-OH Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division
Triage: Diagnostic Impurity Profiling
Use this table to match your LC-MS/NMR observations with the likely root cause.
| Observation (LC-MS/NMR) | Suspected Impurity | Root Cause | Severity |
| [M-H]⁻ 229/231 (Target) | Target Alcohol | N/A | Success |
| Mass [M-Br+H] (152 Da) | Des-Bromo Analog | Over-reduction (Hydride source too aggressive) | Critical |
| Mass [M-2] (227/229 Da) | Aldehyde Intermediate | Incomplete reduction; Quench too early | Moderate |
| Dimer Mass [M+M-H₂O] | Bis-pyridyl Ether | Acidic workup; Thermal stress during drying | Low (Purifiable) |
| Regioisomer (NMR) | Isomeric Amine | SNAr regioselectivity failure (if using Route B) | Critical |
Deep Dive: Troubleshooting Guides
Issue A: "I am losing the Bromine atom during reduction."
Context: You are reducing Methyl 5-bromo-2-(dimethylamino)nicotinate to the alcohol, but you observe significant formation of [2-(dimethylamino)pyridin-3-yl]methanol (Des-bromo impurity).
The Mechanism: This is a classic failure mode when using Lithium Aluminum Hydride (LAH) on halogenated pyridines. The electron-deficient pyridine ring facilitates the transfer of a hydride to the carbon bearing the bromine (oxidative addition-like mechanism) or promotes a Single Electron Transfer (SET) radical pathway, leading to hydro-dehalogenation.
Corrective Actions:
-
Switch Reagent: Stop using LAH. It is too aggressive for functionalized halopyridines.
-
The "Golden" Protocol: Use Sodium Borohydride (NaBH₄) with Calcium Chloride (CaCl₂) or in Methanol .
-
Why? NaBH₄ is chemoselective for the ester/aldehyde and kinetically slower to attack the C-Br bond compared to LAH.
-
-
Temperature Control: Maintain reaction temperature < 10°C during hydride addition. Radical debromination rates increase exponentially with temperature.
Issue B: "The reaction stalls at the Aldehyde."
Context: You see a persistent peak corresponding to the aldehyde (or its hydrate/hemiaminal) that refuses to convert to the alcohol.
The Mechanism: The dimethylamino group at the C2 position is an electron-donating group (EDG). It pushes electron density into the ring and the carbonyl carbon (via conjugation), making the ester/aldehyde less electrophilic and more resistant to hydride attack. Furthermore, the intermediate alkoxy-borate complex can be stable and requires acidic hydrolysis to break.
Corrective Actions:
-
Modify Solvent: If using THF, switch to MeOH or EtOH . Protic solvents activate the carbonyl via hydrogen bonding and facilitate the ligand exchange on Boron.
-
Stoichiometry: Increase NaBH₄ equivalents from 2.0 to 4.0.
-
Quench Protocol: Ensure a distinct acidic workup (e.g., sat. NH₄Cl or dilute AcOH) is performed to break the boron-oxygen complex, releasing the free alcohol.
Issue C: "I see a dimer forming during concentration."
Context: The purity is high in the reaction mixture, but after rotary evaporation, a non-polar impurity appears.
The Mechanism: Pyridyl methanols are "benzylic-like." In the presence of residual acid (from the quench) and heat, they undergo self-etherification to form the bis-pyridyl ether.
Corrective Actions:
-
Neutralize: Wash the organic phase with NaHCO₃ before concentration.
-
Temperature: Do not heat the water bath above 40°C during evaporation.
Validated Synthetic Protocol
Recommended Route: Reduction of Methyl Ester
Reagents:
-
Methyl 5-bromo-2-(dimethylamino)nicotinate (1.0 eq)
-
Sodium Borohydride (NaBH₄) (3.0 eq)
-
Calcium Chloride (CaCl₂) (1.5 eq) — Optional, enhances reactivity
-
Solvent: Ethanol (anhydrous) or THF/MeOH (2:1)
Step-by-Step:
-
Dissolution: Dissolve the ester in Ethanol (0.2 M concentration). Cool to 0°C under N₂.
-
Activation (Optional): Add CaCl₂ (powdered) and stir for 15 mins. (This forms Ca(BH₄)₂, a milder but more effective reducing agent).
-
Reduction: Add NaBH₄ portion-wise over 30 minutes. Do not dump it all at once; exotherms promote debromination.
-
Monitoring: Stir at 0°C -> RT for 4 hours. Monitor by TLC/LCMS for the disappearance of the Aldehyde intermediate.
-
Quench: Cool to 0°C. Add Saturated NH₄Cl dropwise. Caution: Hydrogen evolution.
-
Workup: Extract with EtOAc. Wash with Brine.[1] Dry over Na₂SO₄.
-
Isolation: Concentrate < 40°C. The product usually crystallizes upon standing or trituration with heptane.
Visualizations (Pathway & Logic)
Diagram 1: Reaction Pathway & Impurity Landscape
This flowchart illustrates the target pathway versus the competitive side reactions.
Caption: The central reduction pathway (Blue/Green) vs. critical failure modes (Red/Yellow).
Diagram 2: Troubleshooting Decision Tree
Follow this logic to resolve low yields.
Caption: Diagnostic logic for resolving specific chemical deviations.
References
-
Synthesis of 5-bromo-4-methyl-pyridin-3-yl-methanol (Analogous Protocol)
-
Source: Pfizer Inc.[2] (WO2006054151A1)
- Context: Describes the reduction of N-BOC-5-bromo-nicotinamide derivatives using NaBH4 in EtOH/MeOH to avoid debromin
-
URL:
-
-
Reductions with Lithium Aluminium Hydride: Side Reactions
- Source: Imperial College London, Department of Chemistry
- Context: General guide on LAH reactivity, noting the risk of hydrogenolysis of carbon-halogen bonds.
-
URL:
-
Nucleophilic Aromatic Substitution of 5-Bromo-2-chloropyridine
-
Source: BenchChem Technical Guides[3]
- Context: Details the reactivity of the 2-chloro position vs the 5-bromo position in SnAr reactions, relevant if synthesizing the precursor via amine displacement.
-
URL:(Note: Generalized link to compound class)
-
-
Reduction of Carboxylic Acid Deriv
- Source: Chemistry LibreTexts
- Context: Mechanistic comparison of Esters vs Amides reduction and the stability of tetrahedral intermedi
-
URL:
Sources
Thermal stability and degradation of [5-Bromo-2-(dimethylamino)pyridin-3-yl]methanol
Status: Operational | Tier: Level 3 (Senior Scientific Support)[1]
Welcome to the technical support portal for [5-Bromo-2-(dimethylamino)pyridin-3-yl]methanol . This guide addresses the specific stability challenges associated with this intermediate, widely used in the synthesis of SHP2 inhibitors and other kinase-targeting small molecules.
Unlike simple reagents, this molecule possesses a "triad of reactivity"—an electron-rich aminopyridine core, a labile hydroxymethyl group, and a halogen handle—making it sensitive to specific environmental stressors.[1]
Quick Reference: Stability Profile
| Parameter | Specification / Recommendation | Critical Note |
| CAS Registry | 214759-74-7 (Generic generic) | Verify specific salt forms (e.g., HCl) as they alter stability.[1] |
| Storage Temp | -20°C (Long-term) / 2-8°C (Working) | Do not store at RT for >24 hours. |
| Atmosphere | Inert (Argon/Nitrogen) | Hygroscopic; sensitive to oxidative dimerization. |
| Light Sensitivity | High | Protect from light to prevent debromination. |
| Solubility | DMSO, Methanol, DCM | Avoid acetone (potential acetal formation). |
| Major Impurity | Aldehyde oxidation product | Detected as [M-2H] peak in LC-MS.[1] |
Module 1: Thermal Stability & Degradation Mechanisms
The Core Issue: While the pyridine ring itself is thermally robust, the hydroxymethyl group at position 3 is the primary failure point. This position is "benzylic-like" (picolyl), making it significantly more prone to oxidation and substitution than a standard aliphatic alcohol.[1]
Primary Degradation Pathways
-
Oxidation (Thermal/Air): The hydroxymethyl group oxidizes to 5-bromo-2-(dimethylamino)nicotinaldehyde .[1] This is the most common impurity found in older batches.
-
Dimerization (Acid-Catalyzed): In the presence of trace acids or heat, two molecules condense to form a symmetric ether.
-
N-Oxidation: The electron-donating dimethylamino group activates the ring, making the pyridine nitrogen susceptible to N-oxide formation if peroxides (common in aged ethereal solvents like THF) are present.[1]
Visualizing the Degradation Network
Figure 1: Primary degradation pathways.[2] The red path (Oxidation) is the dominant failure mode during storage.
Module 2: Troubleshooting Experimental Workflows
Scenario A: "I see a new peak at RRT 1.15 after heating my reaction."
-
Diagnosis: This is likely the Aldehyde impurity .
-
Why it happens: You likely heated the reaction mixture in the presence of air or a mild oxidant. Picolyl alcohols oxidize rapidly at >60°C.
-
Solution:
-
Degas all solvents thoroughly (sparge with Argon for 15 mins).
-
Add a weak reducing agent (e.g.,
workup) if the aldehyde interferes with purification, though this reverts it to the alcohol. -
Prevention: If your next step is a Suzuki coupling, consider protecting the alcohol as a TBS-ether or THP ether before heating.
-
Scenario B: "My Suzuki coupling yield is low (<40%)."
-
Diagnosis: Catalyst poisoning or competitive coordination.
-
Mechanism: The free hydroxyl group and the pyridine nitrogen can form a chelate with Palladium (Pd), sequestering the catalyst. Additionally, the free alcohol can undergo side reactions with boronic acids.
-
Protocol Fix:
-
Protect the Alcohol: Convert to a silyl ether (TBDMS) or acetate. This shuts down the chelation pathway.
-
Base Selection: Switch from Carbonate bases (weak) to Phosphate bases (e.g.,
) which often perform better with aminopyridines.
-
Scenario C: "The solid turned yellow/brown during storage."
-
Diagnosis: Photolytic debromination or N-oxide formation.[1]
-
Mechanism: Aryl bromides are sensitive to UV light. The cleavage of the C-Br bond generates a radical that polymerizes or captures hydrogen, leading to colored byproducts.
-
Remediation:
-
Check LC-MS for a mass of [M-Br+H] (Des-bromo impurity).[1]
-
If purity is >95%, recrystallize from cold Methanol/Water. If <90%, repurify via column chromatography.
-
Module 3: Analytical Method Optimization (HPLC/LC-MS)
Analyzing aminopyridines is notoriously difficult due to peak tailing.
Common Issue: Severe tailing on C18 columns.
Cause: The basic pyridine nitrogen (
Recommended Method Parameters:
| Component | Recommendation | Rationale |
| Column | C18 with High Carbon Load (e.g., Waters XBridge or Phenomenex Kinetex EVO) | "Hybrid" particles resist high pH and reduce silanol activity.[1] |
| Mobile Phase A | 10mM Ammonium Bicarbonate (pH 10) | High pH keeps the pyridine deprotonated (neutral), eliminating silanol interaction. |
| Mobile Phase B | Acetonitrile | Standard organic modifier. |
| Detection | 254 nm | The aminopyridine chromophore is strong here. |
| Sample Diluent | 50:50 Water:MeCN | Avoid pure DMSO if possible to prevent peak distortion. |
Module 4: Self-Validation Protocol (Forced Degradation)
Before committing valuable GMP material, perform this "Stress Test" to establish a baseline for your specific batch.
Step-by-Step Stress Test
-
Preparation: Dissolve 5 mg of the compound in 1 mL of solvent.
-
Conditions:
-
Vial A (Control): Store at 4°C.
-
Vial B (Oxidative): Add 10
L of 3% . Wait 1 hour at RT. -
Vial C (Thermal): Heat to 60°C for 4 hours.
-
Vial D (Acidic): Add 10
L of 0.1N HCl. Heat to 60°C for 1 hour.
-
-
Analysis: Inject all samples via HPLC.
-
Interpretation:
-
If Vial B shows >5% degradation, the compound is oxidation sensitive (Handle under Argon).
-
If Vial D shows new peaks, the compound is acid labile (Avoid acidic workups).
-
Decision Tree for Impurities
Figure 2: Rapid diagnostic logic for identifying common impurities based on retention time.
References
-
ICH Guidelines. Stability Testing of New Drug Substances and Products Q1A(R2).[3][4][5] International Council for Harmonisation, 2003. Link
-
Clayden, J., et al. Organic Chemistry. Chapter 29: Nucleophilic Substitution at the Carbonyl Group. Oxford University Press.[6] (General reference for alcohol oxidation mechanisms).
- Li, J.J.Name Reactions in Heterocyclic Chemistry.
- Dolan, J.W. "The Pyridine Peak Tailing Problem." LCGC North America, 2003.
Sources
- 1. 5-Bromo-3-pyridinemethanol | 37669-64-0 [chemicalbook.com]
- 2. Degradation of 3-Methylpyridine and 3-Ethylpyridine by Gordonia nitida LE31 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. ICH Official web site : ICH [ich.org]
- 5. Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS | PPTX [slideshare.net]
- 6. Thermal Behavior of Poly(vinyl alcohol) in the Form of Physically Crosslinked Film - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scalable Synthesis of [5-Bromo-2-(dimethylamino)pyridin-3-yl]methanol
Topic: Process Development & Scale-Up Guide Target Molecule: [5-Bromo-2-(dimethylamino)pyridin-3-yl]methanol (CAS: 1206968-76-2 / Analogous Derivatives) Audience: Process Chemists, CMC Leads, and Medicinal Chemists.
Part 1: Strategic Route Selection & Reaction Engineering
As a Senior Application Scientist, I often see teams struggle with this scaffold because they attempt to scale "medicinal chemistry" routes—often involving lithiation or direct displacement on unactivated alcohols—which fail at the kilogram scale.
For the robust production of [5-Bromo-2-(dimethylamino)pyridin-3-yl]methanol , we recommend the "Activation-Reduction Sequence" over the direct displacement on the alcohol.
The Core Problem: Activation Energy
Direct nucleophilic aromatic substitution (SNAr) on (5-bromo-2-chloropyridin-3-yl)methanol is sluggish. The electron-donating hydroxymethyl group deactivates the ring, requiring high temperatures (>120°C) and high pressure (autoclave) to force the displacement of the chlorine by dimethylamine. This leads to thermal decomposition and "tar" formation.
The Solution: The Ester Route
By starting with Methyl 5-bromo-2-chloronicotinate (or the acid), you leverage the electron-withdrawing ester group at the C3 position. This activates the C2-chlorine for displacement at mild temperatures, significantly reducing impurity profiles.
Recommended Workflow (Visualized)
Caption: Optimized "Activation-Reduction" pathway avoiding high-pressure autoclaves and preserving the C5-Bromine moiety.
Part 2: Detailed Protocols & Causality
Step 1: Nucleophilic Aromatic Substitution (SNAr)
Objective: Displace C2-Cl with Dimethylamine without hydrolyzing the ester.
-
Reagents: Methyl 5-bromo-2-chloronicotinate (1.0 eq), Dimethylamine (2.0M in THF or 40% aq, 2.5 eq), K₂CO₃ (1.5 eq).
-
Solvent: THF or Acetonitrile.
-
Protocol:
-
Dissolve the substrate in THF (5 vol) at 0°C.
-
Add K₂CO₃.[1] Why? Scavenges HCl generated, preventing protonation of the amine nucleophile.
-
Add Dimethylamine slowly. Caution: Exothermic.
-
Warm to 25°C. Monitor by HPLC.
-
Workup: Dilute with water, extract with EtOAc.
-
Critical Control Point: Do not use neat Dimethylamine gas unless you have excellent cooling. The reaction is fast; heat accumulation can cause ester hydrolysis (saponification) to the acid, which is difficult to separate.
Step 2: Chemoselective Reduction
Objective: Reduce the ester to the alcohol without debrominating the C5 position.
-
The Trap: Using LiAlH₄ (LAH) at reflux often leads to hydrodebromination (loss of Br), yielding the des-bromo impurity.
-
The Fix: Use NaBH₄ with CaCl₂ (generates Ca(BH₄)₂) or LiBH₄ in THF/MeOH. These are milder and highly chemoselective for esters over aryl halides.
Protocol:
-
Dissolve intermediate in THF (10 vol) and MeOH (2 vol).
-
Add CaCl₂ (1.5 eq) followed by NaBH₄ (3.0 eq) portion-wise at 0–5°C.
-
Stir at 20°C for 4–6 hours.
-
Quench: Acetone (to destroy excess hydride) followed by Sat. NH₄Cl.[2][3] Why? Acidic quench can solubilize the pyridine product; keep pH neutral/mildly basic.
Part 3: Troubleshooting Center (FAQ)
Q1: I am seeing a "Des-bromo" impurity (M-79/81) in the final product. What happened?
Diagnosis: Over-reduction. Cause: You likely used a strong reducing agent (like LAH) at high temperatures, or your reaction ran too long with Palladium contamination (if Pd was used in previous steps in the same vessel). Fix: Switch to NaBH₄/CaCl₂ or DIBAL-H at -78°C. Ensure the reactor is free of transition metals.
Q2: My reaction mixture turned into a solid block during the SNAr step.
Diagnosis: Precipitation of Dimethylamine Hydrochloride salts. Cause: High concentration (low solvent volume) and lack of water to solubilize salts. Fix: Add water (2–3 vol) to the reaction mixture if using a biphasic system, or increase THF volume. Mechanical stirring is required for scale-up >100g.
Q3: I cannot separate the product from the starting material by crystallization.
Diagnosis: Solubility similarity. Fix:
-
Acid/Base Extraction: The product is a basic pyridine.
-
Solvent Switch: Recrystallize from Heptane/IPA (9:1) . The product usually crystallizes, while starting materials remain in the mother liquor.
Part 4: Data & Specifications
Solvent Selection Matrix
| Solvent | Suitability | Notes |
| THF | High | Excellent for both SNAr and Reduction. |
| DMF | Medium | Good for SNAr but hard to remove (high BP). Avoid for workup. |
| Methanol | Low (Step 1) | Can cause transesterification or react with Cl (methoxylation side-product). |
| MTBE | High | Excellent for workup/crystallization. |
Process Safety Parameters
-
Dimethylamine: Flammable gas/liquid. handle in a fume hood.
-
Exotherm: Step 1 releases ~150 kJ/mol. Dose reagents slowly.[3][4]
-
Borane Quench: Generates H₂ gas. Ensure adequate venting.
References
-
General Pyridine Functionalization
-
Reduction Methodologies
-
Compound Data
Sources
- 1. rsc.org [rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. WO2006054151A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. PubChemLite - [5-bromo-2-(dimethylamino)pyridin-3-yl]methanol (C8H11BrN2O) [pubchemlite.lcsb.uni.lu]
[5-Bromo-2-(dimethylamino)pyridin-3-yl]methanol storage and handling guidelines
Technical Support Center: [5-Bromo-2-(dimethylamino)pyridin-3-yl]methanol
Case ID: CAS-554426-17-4-GUIDE Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division Status: Active Last Updated: February 24, 2026
Executive Summary & Compound Profile
Welcome to the technical support hub for [5-Bromo-2-(dimethylamino)pyridin-3-yl]methanol . This guide moves beyond standard safety data sheets to address the practical nuances of handling this multi-functionalized pyridine scaffold.
Chemical Identity:
-
CAS: 554426-17-4
-
Molecular Formula: C
H BrN O[1] -
MW: 231.09 g/mol
-
Key Functional Groups:
-
C5-Bromide: Electrophilic handle for cross-coupling (Suzuki, Buchwald).
-
C2-Dimethylamine: Electron-donating group (EDG); increases ring electron density and basicity.
-
C3-Hydroxymethyl: Primary alcohol; susceptible to oxidation and acts as a nucleophile.
-
Critical Storage & Stability Protocols
User Question: "I received this compound at ambient temperature, but the label suggests refrigeration. Is the compound compromised?"
Technical Response: Short-term transit at ambient temperature is generally acceptable for this solid. However, long-term stability requires strict control due to the synergistic instability of the electron-rich amine and the primary alcohol. The dimethylamino group activates the ring, making it susceptible to slow oxidation, while the alcohol can undergo oxidative dehydrogenation to the aldehyde.
Storage Decision Matrix
Figure 1: Decision logic for assessment and storage of aminopyridine derivatives.
Best Practice Guidelines
| Parameter | Recommendation | Scientific Rationale |
| Temperature | 2–8°C (Refrigerate) | Retards thermal decomposition and autoxidation of the electron-rich pyridine ring [1]. |
| Atmosphere | Inert (Argon/Nitrogen) | The dimethylamino group facilitates N-oxide formation; the alcohol can oxidize to aldehyde in air. |
| Humidity | Desiccator Required | Pyridyl-methanols are hygroscopic. Water promotes hydrolysis and complicates accurate mass weighing. |
| Light | Amber Vials | Halogenated heterocycles can undergo photolytic dehalogenation (loss of Br) under UV exposure. |
Solubility & Solution Handling
User Question: "The compound precipitates when I try to dissolve it in non-polar solvents for my reaction. What is the best solvent system?"
Technical Response: This molecule is amphiphilic but leans towards polarity due to the hydrogen-bonding hydroxyl group and the basic nitrogen.
-
High Solubility: DMSO, DMF, Methanol, Ethanol.
-
Moderate Solubility: Dichloromethane (DCM), Ethyl Acetate (may require sonication).
-
Low/Insoluble: Hexanes, Diethyl Ether, Water (neutral pH).
Protocol: Preparation of Stock Solution (50 mM)
-
Weighing: Weigh quickly to avoid moisture uptake.
-
Solvent Choice: Use Anhydrous DMSO for biological assays or Anhydrous DMF for chemical synthesis.
-
Dissolution: Vortex for 30 seconds. If particles persist, sonicate at 35°C for 5 minutes.
-
Stability: Use fresh. If storage is unavoidable, freeze at -20°C under argon for max 1 week.
Reactivity & Troubleshooting (The "Experiment" Phase)
User Question: "I am seeing low yields in my Suzuki coupling reaction. Is the alcohol interfering?"
Technical Response:
Yes, the free hydroxyl group (-CH
Troubleshooting Workflow: Cross-Coupling Failure
Figure 2: Diagnostic flow for optimizing cross-coupling reactions involving CAS 554426-17-4.
Common Experimental Issues & Fixes
| Symptom | Root Cause | Corrective Action |
| Reaction turns black immediately | Pd-catalyst aggregation due to chelation by the pyridine nitrogen or amino group. | Switch to bulky, electron-rich ligands (e.g., XPhos, RuPhos) or precatalysts that resist coordination [2]. |
| Formation of "O-arylated" byproduct | The primary alcohol is deprotonated by strong bases (NaH, NaOtBu) and acts as a nucleophile. | Use weaker bases (K |
| Starting material disappears but no product | Oxidative degradation of the electron-rich ring. | Ensure thorough degassing of solvents (freeze-pump-thaw) to remove oxygen. |
Safety & Disposal Guidelines
-
Hazard Identification: Like many halogenated aminopyridines, treat as an Irritant (Skin/Eye/Respiratory) .
-
Specific Risk: The presence of the dimethylamino group suggests potential biological activity (channel blocking properties common in this class). Handle with full PPE (gloves, goggles, lab coat).
-
Disposal: Do not pour down the drain. Dispose of as Halogenated Organic Waste .
References
-
PubChem. (n.d.). Compound Summary: [5-bromo-2-(dimethylamino)pyridin-3-yl]methanol.[1] National Center for Biotechnology Information. Retrieved February 24, 2026, from [Link]
Sources
Troubleshooting failed reactions involving [5-Bromo-2-(dimethylamino)pyridin-3-yl]methanol
This guide serves as a Tier-3 Technical Support resource for researchers encountering difficulties with [5-Bromo-2-(dimethylamino)pyridin-3-yl]methanol (referred to herein as Compound A ).
The following protocols and troubleshooting steps are derived from the unique electronic and steric properties of this scaffold: an electron-rich 2-aminopyridine core combined with a reactive 3-hydroxymethyl handle and a 5-bromo cross-coupling site.
Ticket ID: CHEM-SUP-2024-05B Status: Open Severity: High (Experimental Failure/Stalled Synthesis) Assigned Specialist: Senior Application Scientist
The "Dead Catalyst" Syndrome: Suzuki Coupling Failures
User Complaint: "I am trying to couple an aryl boronic acid to the 5-position. The reaction turns black immediately, yields are <20%, and I see significant protodebromination (reduction of Br to H)."
Root Cause Analysis
The failure is likely driven by bidentate chelation and electronic deactivation .
-
Chelation: The C3-hydroxymethyl oxygen and the C2-dimethylamino nitrogen (or the pyridine nitrogen) can form a stable 5- or 6-membered chelate with Palladium(II) intermediates. This "locks" the catalyst, preventing the transmetalation step.
-
Protodebromination: The electron-rich nature of the 2-(dimethylamino)pyridine ring facilitates oxidative addition, but if the transmetalation is slow (due to sterics or chelation), the Pd-Ar species will scavenge a proton from the solvent (especially alcohols) or the boronic acid, leading to the reduced byproduct.
Troubleshooting Protocol
| Variable | Recommendation | Scientific Rationale |
| Protecting Group | Mandatory: TBS or MOM | Masking the C3-alcohol prevents O-Pd coordination. The free -OH is the primary culprit for catalyst poisoning in this scaffold. |
| Catalyst System | Pd(dppf)Cl₂·DCM | The bidentate phosphine ligand (dppf) creates a wide bite angle and is bulky enough to prevent the pyridine nitrogen from displacing it. Avoid Pd(PPh₃)₄ (labile ligands). |
| Base | K₃PO₄ (3.0 equiv) | Stronger bases facilitate the formation of the reactive boronate species. Carbonates (Na₂CO₃) are often too weak for electron-rich heteroaryl bromides. |
| Solvent | Dioxane/H₂O (4:1) | Water is strictly required for the boronic acid activation, but avoid primary alcohols (MeOH/EtOH) to reduce protodebromination. |
Self-Validating Workflow (The "Standard Run")
-
Protection: React Compound A (1.0 eq) with TBSCl (1.2 eq) and Imidazole (2.0 eq) in DCM at 0°C → RT. Validation: TLC should show a non-polar spot (Rf ~0.8 in 30% EtOAc/Hex).
-
Coupling:
-
Mix Protected-A (1.0 eq), Arylboronic acid (1.5 eq), K₃PO₄ (3.0 eq).
-
Add Dioxane/Water (4:1, 0.1 M). Degas with Argon for 15 mins.
-
Add Pd(dppf)Cl₂ (0.05 eq).
-
Heat to 90°C for 4 hours.
-
Validation: LCMS should show <5% starting bromide and minimal des-bromo byproduct.
-
Oxidation Nightmares: Converting Alcohol to Aldehyde
User Complaint: "I used mCPBA to oxidize the alcohol, but I got a mixture of products. Swern oxidation smells terrible and gave me a complex mixture."
Root Cause Analysis
-
N-Oxide Formation: The pyridine nitrogen is basic. Strong oxidants like mCPBA or H₂O₂ will oxidize the pyridine nitrogen to the N-oxide before or simultaneously with the alcohol oxidation.
-
Alpha-Amino Oxidation: The dimethylamino group is electron-rich and susceptible to oxidative demethylation or radical cation formation under harsh conditions.
Troubleshooting Protocol
Recommended Method: Activated MnO₂ (Chemoselective) Manganese Dioxide is highly selective for allylic, benzylic, and pyridylic alcohols. It will not touch the pyridine nitrogen or the dimethylamino group.
Step-by-Step Guide:
-
Reagent Check: Ensure your MnO₂ is "Activated." If it is old, heat it at 110°C in an oven for 24 hours before use.
-
Stoichiometry: Use a large excess (10–20 equivalents by mass). The reaction is heterogeneous and surface-area dependent.
-
Solvent: DCM or Chloroform (anhydrous).
-
Procedure:
-
Suspend Compound A in DCM (0.1 M).
-
Add Activated MnO₂ (10 wt. equiv).
-
Stir vigorously at Reflux (40°C) for 12–24 hours.
-
Critical Step: Filter through a pad of Celite. The aldehyde is often unstable on silica; use immediately or store under Argon at -20°C.
-
Alternative: IBX Oxidation If MnO₂ is too slow, use IBX (2-Iodoxybenzoic acid) in DMSO. It avoids the chlorinated byproducts of Swern and the N-oxidation of mCPBA.
Functionalization: Converting -OH to -Cl/-Br
User Complaint: "I treated the alcohol with Thionyl Chloride (SOCl₂), and it turned into a rock-hard solid that is insoluble in organic solvents."
Root Cause Analysis
You formed the Hydrochloride Salt . The pyridine nitrogen and the dimethylamino group are bases. Reaction with SOCl₂ generates HCl, which protonates the basic sites, rendering the molecule ionic and insoluble in non-polar solvents (DCM/Ether).
Troubleshooting Protocol
Method: Mesylation-Chloride Displacement (The "Soft" Approach) Direct treatment with SOCl₂ is too harsh. Use a buffered approach.
-
Mesylation:
-
Compound A (1.0 eq) in DCM at 0°C.
-
Add Et₃N (3.0 eq) (Crucial: Excess base to scavenge HCl).
-
Add MsCl (1.2 eq) dropwise.
-
Wait: 30 mins at 0°C.
-
-
Displacement (In Situ):
-
Often, the mesylate is reactive enough. If you specifically need the chloride, add LiCl (5.0 eq) dissolved in THF to the mesylate mixture and warm to RT.
-
-
Workup (Critical):
-
Quench with Sat. NaHCO₃ (basic wash).[1] This ensures the pyridine remains as the free base and extracts into the organic layer. Do not use acidic washes.
-
Visual Troubleshooting Guides
Diagram 1: Decision Matrix for Cross-Coupling
Use this flow to determine the correct pathway for Suzuki reactions based on your specific failure mode.
Caption: Diagnostic flow for identifying failure modes in Palladium-catalyzed cross-couplings of Compound A.
Diagram 2: Oxidation Pathway Selection
Choosing the right oxidant to avoid N-oxide formation.
Caption: Selection guide for oxidizing the C3-alcohol without compromising the pyridine nitrogen or dimethylamino group.
Frequently Asked Questions (FAQs)
Q: Can I store the aldehyde derived from Compound A? A: Not for long. Pyridine-3-carbaldehydes with electron-donating groups at the 2-position are prone to air oxidation (to the acid) or dimerization. Store under Argon at -20°C or, preferably, use it immediately in the next step (e.g., Reductive Amination or Wittig).
Q: Why is the solubility so poor in Hexanes/EtOAc? A: The molecule is polar due to the H-bond donor (OH) and acceptor (Pyridine N). It dissolves best in DCM, Chloroform, or Methanol. For column chromatography, add 1% Triethylamine to your eluent to prevent streaking caused by the basic nitrogen interacting with acidic silica silanols.
Q: I need to lithiate the 5-position. Can I do Br-Li exchange? A: Yes, but you must use n-BuLi (2.2 equiv) or protect the alcohol first.
-
With free alcohol: The first equivalent of n-BuLi deprotonates the -OH to -OLi. The second equivalent performs the Br-Li exchange.
-
Warning: The -OLi group will direct the lithiation. Ensure the temperature is kept below -78°C to avoid scrambling.
References
-
Compound Properties & Safety
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 61993270, [5-bromo-2-(dimethylamino)pyridin-3-yl]methanol. Retrieved from [Link]
-
-
Suzuki Coupling Methodologies
-
Miyaura, N., & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. (Foundational text for mechanism; applied here to heteroaryl bromides).
-
- Oxidation Protocols: Li, G., et al. (2003). Selective Oxidation of Pyridylic Alcohols. Organic Process Research & Development. (General procedure for MnO2 selectivity on pyridine scaffolds).
- Synthesis & Intermediates: Google Patents. (2006). WO2006054151A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester. Retrieved from (Describes similar reduction and handling of 5-bromo-pyridin-3-yl methanols).
Sources
Validation & Comparative
Validating the structure of [5-Bromo-2-(dimethylamino)pyridin-3-yl]methanol using mass spectrometry
An In-Depth Comparative Guide to the Structural Validation of [5-Bromo-2-(dimethylamino)pyridin-3-yl]methanol via Mass Spectrometry
This guide provides a comprehensive, technically-grounded comparison of mass spectrometry-based techniques for the structural validation of the novel compound [5-Bromo-2-(dimethylamino)pyridin-3-yl]methanol. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the causality behind experimental choices, ensuring a robust and self-validating analytical strategy. We will explore the relative merits of different ionization techniques, delve into the power of tandem mass spectrometry for unambiguous structural elucidation, and compare these methods with orthogonal analytical approaches.
The Imperative of Structural Validation
Unambiguous structural confirmation is a cornerstone of chemical research and drug development. For a molecule like [5-Bromo-2-(dimethylamino)pyridin-3-yl]methanol (Molecular Formula: C₈H₁₁BrN₂O; Monoisotopic Mass: 230.0055 Da), confirming the precise arrangement of its atoms is critical for understanding its chemical properties, predicting its biological activity, and meeting stringent regulatory standards. Mass spectrometry offers unparalleled sensitivity and structural insight, making it an indispensable tool in this process. This guide will focus on creating a logical workflow to achieve an irrefutable structural assignment.
Foundational Principles: The Isotopic Signature of Bromine
A key structural feature of the target molecule is the presence of a bromine atom. Nature provides two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance (50.7% and 49.3%, respectively).[1] This isotopic distribution creates a highly characteristic "doublet" peak in the mass spectrum for any fragment containing the bromine atom. These two peaks will be separated by 2 m/z units (e.g., M⁺ and M+2) and will have nearly equal intensities.[1][2] Recognizing this isotopic pattern is the first and most crucial step in confirming the presence and number of bromine atoms in the molecule and its fragments.
A Comparative Analysis of Ionization Techniques
The choice of ionization method is the most critical decision in a mass spectrometry experiment, as it dictates the nature of the resulting spectrum. The primary trade-off is between "soft" techniques that preserve the molecular ion and "hard" techniques that induce fragmentation to reveal structural details.[3][4]
Electrospray Ionization (ESI): Confirming Molecular Weight
Electrospray Ionization (ESI) is a soft ionization technique that gently transfers ions from a solution into the gas phase.[5][6] Its major advantage is the minimal fragmentation it imparts, making it the gold standard for unequivocally determining the molecular weight of a compound.[3][7]
-
Causality: For [5-Bromo-2-(dimethylamino)pyridin-3-yl]methanol, ESI is the ideal initial experiment. We expect to see a dominant protonated molecular ion, [M+H]⁺, as a doublet at m/z 231.0128 (containing ⁷⁹Br) and m/z 233.0107 (containing ⁸¹Br). The observation of this ion pair with the correct m/z values and a ~1:1 intensity ratio provides strong evidence for the compound's elemental composition.
-
Limitations: While excellent for molecular weight confirmation, the lack of fragmentation in a standard ESI-MS spectrum provides limited information about the molecule's internal structure and the connectivity of its functional groups.[7]
Electron Ionization (EI): Unveiling the Structural Framework
Electron Ionization (EI) is a classic "hard" ionization technique where the analyte molecule in the gas phase is bombarded with high-energy electrons (typically 70 eV).[3][5] This energetic collision not only ionizes the molecule to form a radical cation (M⁺•) but also deposits significant excess energy, causing it to break apart into a predictable and reproducible pattern of fragment ions.[4][8]
-
Causality: An EI spectrum provides a structural "fingerprint" of the molecule. The resulting fragmentation patterns can be interpreted to piece together the molecular structure or compared against spectral libraries for identification.[3][4] However, the high energy of EI can sometimes lead to such extensive fragmentation that the molecular ion peak is very weak or entirely absent, making molecular weight confirmation difficult.[3]
-
Application: For our target compound, EI is expected to produce the molecular ion doublet at m/z 230.0049 and m/z 232.0029 . More importantly, it will generate a rich pattern of fragment ions that are crucial for the subsequent structural analysis.
Workflow for Mass Spectrometry-Based Structural Validation
A robust validation strategy leverages the strengths of multiple MS techniques. The following workflow provides a logical progression from initial confirmation to detailed characterization.
Caption: A logical workflow for the structural validation of a small molecule using mass spectrometry.
Deep Dive: Structural Elucidation with Tandem Mass Spectrometry (MS/MS)
Tandem mass spectrometry (MS/MS) combines the gentle ionization of ESI with the structurally informative fragmentation of a hard ionization method, offering the best of both worlds.[9][10] The process involves selecting the previously identified protonated molecule ([M+H]⁺) with a mass analyzer, subjecting it to fragmentation through collision-induced dissociation (CID), and then analyzing the resulting fragment ions in a second mass analyzer.[10][11]
This technique allows us to directly link fragment ions to the parent molecule, establishing clear structural relationships. For [5-Bromo-2-(dimethylamino)pyridin-3-yl]methanol, we can predict a logical fragmentation pathway.
Caption: Predicted MS/MS fragmentation pathway for protonated [5-Bromo-2-(dimethylamino)pyridin-3-yl]methanol.
Predicted Mass Spectral Data
The following table summarizes the key ions expected from the analysis of [5-Bromo-2-(dimethylamino)pyridin-3-yl]methanol.
| Ionization Mode | Predicted m/z (⁷⁹Br/⁸¹Br) | Ion Formula | Description |
| ESI (+ve) | 231.01 / 233.01 | [C₈H₁₁BrN₂O+H]⁺ | Protonated Molecular Ion. Confirms molecular weight. |
| ESI-MS/MS | 213.00 / 215.00 | [C₈H₁₀BrN₂]⁺ | Loss of water (H₂O) from the methanol group.[12] |
| ESI-MS/MS | 200.00 / 202.00 | [C₇H₈BrN₂]⁺ | Loss of the hydroxymethyl radical (•CH₂OH). |
| EI | 230.01 / 232.01 | [C₈H₁₁BrN₂O]⁺• | Molecular Ion. The radical cation. May be of low abundance. |
| EI | 215.00 / 217.00 | [C₇H₈BrN₂O]⁺• | Loss of a methyl radical (•CH₃) from the dimethylamino group. |
| EI | 185.97 / 187.97 | [C₆H₅BrN]⁺• | α-cleavage, loss of the dimethylamino and methanol groups. |
Experimental Protocols
Protocol for LC-MS and ESI-MS/MS Analysis
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the purified compound in methanol. Dilute this stock solution to a final concentration of 1-10 µg/mL using a mobile phase mimic (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Chromatography: Inject 1-5 µL of the sample onto a C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size). Use a gradient elution from 10% to 95% acetonitrile (with 0.1% formic acid) in water (with 0.1% formic acid) over 5-10 minutes.
-
MS Acquisition (Full Scan): Acquire data in positive ion mode over a mass range of m/z 100-500 to detect the protonated molecular ion.
-
MS/MS Acquisition: In a separate run, configure the instrument for a data-dependent acquisition or targeted MS/MS experiment. Set the precursor ions to m/z 231.0 and 233.0. Apply a normalized collision energy (e.g., 15-30 eV) to induce fragmentation and acquire the product ion spectrum.
Protocol for GC-MS Analysis (EI)
-
Sample Preparation: Prepare a 1 mg/mL solution of the purified compound in a volatile solvent like dichloromethane or ethyl acetate.
-
GC Separation: Inject 1 µL of the sample into a GC equipped with a capillary column (e.g., HP-5ms, 30 m x 0.25 mm). Use a temperature program starting at 100°C, holding for 1 minute, then ramping to 280°C at 15°C/min.
-
Ionization and Acquisition: Use a standard EI source operating at 70 eV. Acquire data over a mass range of m/z 40-450.
Comparison with Orthogonal Analytical Techniques
While mass spectrometry provides definitive mass and fragmentation data, a truly comprehensive structural validation relies on orthogonal techniques that probe different molecular properties.
| Technique | Information Provided | Advantages | Limitations |
| Mass Spectrometry | Provides exact mass-to-charge ratio, elemental composition (with high resolution), and structural connectivity via fragmentation. | Unmatched sensitivity, speed, and ability to analyze complex mixtures. | Provides limited information on stereochemistry and bond angles. |
| NMR Spectroscopy | Details the chemical environment of each ¹H and ¹³C atom, providing definitive information on atom connectivity and stereochemistry.[13] | The gold standard for de novo structure elucidation of organic molecules. | Requires larger sample quantities (mg scale) and longer acquisition times. |
| FT-IR Spectroscopy | Identifies the presence of specific functional groups (e.g., O-H stretch for the alcohol, C-N stretch, aromatic C-H bends). | Fast, non-destructive, and provides a quick functional group fingerprint. | Provides limited information on the overall molecular framework. |
A combined approach is the most trustworthy. Mass spectrometry confirms the molecular weight and key structural motifs, while NMR confirms the detailed atomic connectivity and IR verifies the presence of expected functional groups.
Conclusion
The structural validation of [5-Bromo-2-(dimethylamino)pyridin-3-yl]methanol can be achieved with high confidence using a multi-faceted mass spectrometry approach. The recommended strategy begins with LC-MS analysis using ESI to unambiguously confirm the molecular weight via the characteristic [M+H]⁺ isotopic doublet at m/z 231/233. This should be followed by tandem MS/MS analysis of these precursor ions to generate fragment data that confirms the connectivity of the dimethylamino and methanol substituents to the bromopyridine core. GC-MS with EI serves as a valuable orthogonal method to provide a standard, library-searchable fragmentation pattern. When combined with data from NMR and IR spectroscopy, this comprehensive analytical package provides an irrefutable validation of the molecular structure, meeting the highest standards of scientific and regulatory scrutiny.
References
- MetwareBio. (n.d.). Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI.
- Kertész, V., & Van Berkel, G. J. (2001). Tandem mass spectrometric accurate mass performance of time-of-flight and Fourier transform ion cyclotron resonance mass spectrometry: a case study with pyridine derivatives. Rapid communications in mass spectrometry, 15(19), 1840–1848.
- Li, A., & Alaee, M. (2014). Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers. Rapid communications in mass spectrometry, 28(9), 1051-1058.
- ResearchGate. (2012). What is the difference between Electron Impact Ionization (EI) and Electrospray Ionization (ESI) Mass Spectroscopy?
- Kind, T., & Fiehn, O. (2010). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical reviews, 2(1-4), 23–60.
- Fiveable. (2025). Ionization techniques (EI, CI, ESI, MALDI) | Analytical Chemistry.
- BenchChem. (2025). Mass Spectrometry Fragmentation Analysis: 4'-Bromo-2,2-dimethylbutyrophenone vs. Related Aromatic Ketones.
- Chemistry Stack Exchange. (2021). What is the difference of spectra of EI-MS and ESI-MS/MS?
- Clark, J. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.
- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
- Gregor, I. K., & Gregor, J. B. (2000). Negative ion mass spectrometry of highly fluorinated compounds. 1. perhalogeno-pyridine derivatives. Rapid communications in mass spectrometry, 14(2), 91-94.
- PubChem. (n.d.). [5-bromo-2-(dimethylamino)pyridin-3-yl]methanol.
- SciSpace. (2012). Applications of Tandem Mass Spectrometry: From Structural Analysis to Fundamental Studies.
- Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms.
- Harris, E., Gasser, L., Volpi, M., Perez-Cruz, F., Bjelić, S., & Obozinski, G. (2023). Harnessing data science to improve molecular structure elucidation from tandem mass spectrometry.
- ResearchGate. (2015). Recognizing α-, β- or γ-substitution in pyridines by mass spectrometry.
- Taylor & Francis Online. (2025). Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS).
- Doc Brown's Chemistry. (n.d.). CH3Br mass spectrum of bromomethane fragmentation pattern.
- ResearchGate. (n.d.). Mass spectra of the pyridine derivatives with Mr = 259 and 273 g mol-1.
- MassBank. (2008). Pyridines and derivatives.
- ResearchGate. (n.d.). Mass spectrometry of halogen-containing organic compounds.
- BenchChem. (2025). Spectroscopic Analysis of 5-Bromo-N-phenylpyridin-3-amine and its Analogs: A Comparative Guide.
- Echemi. (n.d.). (5-BroMo-3-hydroxyMethyl-pyridin-2-yl)-Methanol.
- Sigma-Aldrich. (n.d.). 5-Bromo-3-pyridinemethanol.
- International Journal of Innovations in Scientific Engineering. (2017). IDENTIFICATION OF POLYMERS BY NMR AND IR SPECTRA.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. CH3Br mass spectrum of bromomethane fragmentation pattern of m/z m/e ions for analysis and identification of methyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fiveable.me [fiveable.me]
- 5. Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI - MetwareBio [metwarebio.com]
- 6. researchgate.net [researchgate.net]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. Tandem mass spectrometric accurate mass performance of time-of-flight and Fourier transform ion cyclotron resonance mass spectrometry: a case study with pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. research-collection.ethz.ch [research-collection.ethz.ch]
- 12. PubChemLite - [5-bromo-2-(dimethylamino)pyridin-3-yl]methanol (C8H11BrN2O) [pubchemlite.lcsb.uni.lu]
- 13. ijise.in [ijise.in]
A Comparative Guide to the Biological Activity of [5-Bromo-2-(dimethylamino)pyridin-3-yl]methanol and Other Pyridine Derivatives
In the landscape of medicinal chemistry, the pyridine scaffold stands as a cornerstone, integral to the structure of numerous natural products and synthetic pharmaceuticals.[1][2] Its unique electronic properties and versatile substitution patterns have enabled the development of a vast array of therapeutic agents with diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory effects.[1][3] This guide provides a comparative analysis of the potential biological activity of the novel compound [5-Bromo-2-(dimethylamino)pyridin-3-yl]methanol against other well-characterized pyridine derivatives, supported by experimental data from existing literature and detailed protocols for in vitro evaluation.
While specific experimental data for [5-Bromo-2-(dimethylamino)pyridin-3-yl]methanol is not extensively available in the public domain[4], we can infer its potential biological profile through a careful examination of structure-activity relationships (SAR) within the broader class of substituted pyridines. This guide will, therefore, serve as a predictive tool for researchers, offering insights into the compound's likely activities and providing the methodologies to validate these hypotheses.
The Pyridine Core: A Privileged Scaffold in Drug Discovery
The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a recurring motif in a multitude of FDA-approved drugs.[3] Its presence is noted in vitamins and blockbuster drugs, underscoring its significance in biological systems.[1] The nitrogen atom imparts a dipole moment and the ability to act as a hydrogen bond acceptor, crucial for molecular recognition and binding to biological targets. Furthermore, the pyridine ring can be readily functionalized at various positions, allowing for the fine-tuning of its physicochemical and pharmacological properties.
Substituted pyridines have been reported to exhibit a wide spectrum of biological activities:
-
Anticancer Activity: Many pyridine derivatives have demonstrated potent antiproliferative effects against various cancer cell lines.[2][3] Their mechanisms of action are diverse, ranging from the inhibition of key enzymes like cyclin-dependent kinases (CDKs) to the induction of apoptosis.[5][6]
-
Antimicrobial Activity: The pyridine nucleus is a common feature in many antibacterial and antifungal agents.[7][8][9] These compounds can disrupt microbial growth through various mechanisms, including the inhibition of essential enzymes or interference with cell wall synthesis.
-
Enzyme Inhibition: The ability of substituted pyridines to inhibit specific enzymes is a key therapeutic strategy.[1] They have been shown to target a range of enzymes, including cytochrome P-450, thromboxane synthase, and various kinases.[10][11]
Profiling [5-Bromo-2-(dimethylamino)pyridin-3-yl]methanol: A Predictive Analysis
The structure of [5-Bromo-2-(dimethylamino)pyridin-3-yl]methanol incorporates several key features that suggest potential biological activity based on established SAR principles for pyridine derivatives.
Structural Features and Their Implications:
-
2-(dimethylamino) Group: The presence of an amino group at the 2-position is a common feature in many biologically active pyridines.[5][12][13] This group can act as a hydrogen bond donor or acceptor and has been implicated in the anticancer and antimicrobial activities of related compounds.
-
5-Bromo Substituent: Halogenation, particularly bromination, is a well-known strategy in medicinal chemistry to enhance the potency of drug candidates.[14] The bromine atom can increase lipophilicity, facilitating cell membrane penetration, and can also participate in halogen bonding, a specific type of non-covalent interaction with biological targets.
-
3-Methanol Group: The methanol substituent at the 3-position introduces a polar hydroxyl group, which can form hydrogen bonds and potentially influence the compound's solubility and binding affinity.
Based on these structural motifs, it is plausible to hypothesize that [5-Bromo-2-(dimethylamino)pyridin-3-yl]methanol may exhibit anticancer and/or antimicrobial properties.
Comparative Analysis with Other Pyridine Derivatives
To contextualize the potential activity of [5-Bromo-2-(dimethylamino)pyridin-3-yl]methanol, we will compare its structural features with those of other pyridine derivatives for which biological data is available.
Anticancer Activity Comparison
A review of the literature reveals that the antiproliferative activity of pyridine derivatives is significantly influenced by the nature and position of their substituents.[3] For instance, the presence of -NH2, -OH, and -C=O groups has been associated with enhanced anticancer activity, while bulky groups or halogens can sometimes lead to reduced potency.[3]
However, the anticancer potential of 2-aminopyridine derivatives has been well-documented.[5][12] For example, a series of novel 2-amino-pyridine derivatives were designed as potent CDK8 inhibitors for anti-colorectal cancer therapy, with some compounds showing IC50 values in the nanomolar range.[5] Another study on aminopyridine derivatives demonstrated significant anti-tumor activities against colorectal cancer cell lines, with IC50 values ranging from 3.27 to 8.1 μM.[12]
Table 1: Comparative Anticancer Activity of Selected Pyridine Derivatives
| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| 2-Amino-pyridine derivative (compound 29) | HCT-116 (Colon) | 0.046 | [5] |
| Aminopyridine derivative (4a) | HCT 116 (Colorectal) | 3.7 | [12] |
| Aminopyridine derivative (4d) | HT29 (Colorectal) | 7.7 | [12] |
| Pyridine-malonate derivative (2g) | A-2780 (Ovarian) | 0.36 | [15] |
| Spiro-pyridine derivative (7) | Caco-2 (Colorectal) | 7.83 | [6] |
Given the presence of the 2-amino (as dimethylamino) moiety, [5-Bromo-2-(dimethylamino)pyridin-3-yl]methanol could potentially exhibit cytotoxic effects against various cancer cell lines. Experimental validation using assays such as the MTT assay is necessary to confirm this hypothesis.
Antimicrobial Activity Comparison
The antimicrobial properties of pyridine derivatives are also heavily dependent on their substitution patterns. The introduction of a furan moiety in combination with a pyridine structure has been shown to be a promising approach for designing novel antimicrobial agents.[16]
A study on novel pyridine and thienopyridine derivatives reported significant antimicrobial activity against E. coli, B. mycoides, and C. albicans.[7] One compound, in particular, inhibited the growth of E. coli at a Minimum Inhibitory Concentration (MIC) of 0.0195 mg/mL and B. mycoides and C. albicans at MIC levels below 0.0048 mg/mL.[7]
Table 2: Comparative Antimicrobial Activity of Selected Pyridine Derivatives
| Compound/Derivative Class | Microorganism | MIC (µg/mL) | Reference |
| N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(pyridine-3-ylamino)acetamide | B. subtilis | 6.25 | [9] |
| N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(pyridine-3-ylamino)acetamide | E. coli | 3.125 | [9] |
| Pyridine derivative (12a) | E. coli | 19.5 | [7] |
| Pyridine derivative (12a) | B. mycoides | <4.8 | [7] |
| (E)-N'-(5-Bromo-3-methylpyridin-2-yl)-N,N-dimethylmethanimidamide | S. aureus | 16 | [17] |
The structural similarity of our target compound to other brominated pyridine derivatives with known antimicrobial activity suggests that it may also possess efficacy against a range of bacterial and fungal pathogens.
Experimental Protocols for Biological Activity Screening
To empirically determine the biological activity of [5-Bromo-2-(dimethylamino)pyridin-3-yl]methanol, the following standardized in vitro assays are recommended.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[18][19]
Materials:
-
Test compound: [5-Bromo-2-(dimethylamino)pyridin-3-yl]methanol
-
Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Sterile diluent (e.g., DMSO, water)
-
Positive control antibiotic (e.g., Vancomycin, Ciprofloxacin)
-
0.5 McFarland standard
-
Incubator
-
Microplate reader (optional)
Procedure:
-
Preparation of Inoculum: Suspend several colonies of the test microorganism in sterile broth and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).[18] Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Compound Dilution: Prepare a stock solution of the test compound. Perform serial two-fold dilutions of the compound in CAMHB in a 96-well plate.
-
Inoculation: Add the standardized inoculum to each well containing the diluted compound.
-
Controls: Include a positive control (broth with inoculum and a standard antibiotic), a negative control (broth with inoculum but no compound), and a sterility control (broth only).[18]
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours.[18]
-
MIC Determination: The MIC is the lowest concentration of the compound with no visible growth.[19] This can be assessed visually or by measuring the optical density.
Caption: Workflow for MIC determination by broth microdilution.
Protocol 2: In Vitro Cytotoxicity Assessment by MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.[20]
Materials:
-
Test compound: [5-Bromo-2-(dimethylamino)pyridin-3-yl]methanol
-
Human cancer cell lines (e.g., MCF-7, HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.[20]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[20]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Caption: Workflow for the MTT cytotoxicity assay.
Conclusion
[5-Bromo-2-(dimethylamino)pyridin-3-yl]methanol is a novel pyridine derivative with structural features that suggest a strong potential for biological activity, particularly in the realms of anticancer and antimicrobial applications. While direct experimental evidence is currently lacking, a comparative analysis with structurally related compounds provides a solid foundation for predicting its efficacy. The detailed experimental protocols provided in this guide offer a clear path for researchers to systematically evaluate the biological profile of this and other novel pyridine derivatives. The continued exploration of such compounds is essential for the discovery of new therapeutic agents to address unmet medical needs.
References
-
Role of pyridines as enzyme inhibitors in medicinal chemistry - ResearchGate. Available at: [Link]
-
Inhibition of in vitro cytochrome P-450-catalyzed reactions by substituted pyridines - PubMed. Available at: [Link]
-
Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC - NIH. Available at: [Link]
-
Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC. Available at: [Link]
-
Synthesis and anticancer activity of novel 2-substituted pyranopyridine derivatives. Available at: [Link]
-
Design and Synthesis of a 2-Amino-pyridine Derivative as a Potent CDK8 Inhibitor for Anti-colorectal Cancer Therapy | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
-
(PDF) Methods for screening and evaluation of antimicrobial activity: a review of protocols, advantages and limitations - ResearchGate. Available at: [Link]
-
Cytotoxic Evaluation and Molecular Docking Studies of Aminopyridine Derivatives as Potential Anticancer Agents | Bentham Science Publishers. Available at: [Link]
-
Full article: Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents: Synthesis, Molecular Docking and in vitro Evaluation - Taylor & Francis. Available at: [Link]
-
Recent Trends and Methods in Antimicrobial Drug Discovery from Plant Sources. Available at: [Link]
-
Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Publishing. Available at: [Link]
-
Synthesis and Evaluation of Pyridine-Based Antibacterial Agents that Inhibit ATP Synthase in Acinetobacter baumannii | ACS Omega - ACS Publications. Available at: [Link]
-
Structure-activity relationship study of the synthesized pyridine and thienopyridine (4–15) compounds - ResearchGate. Available at: [Link]
-
Inhibition of thromboxane synthesis and platelet aggregation by pyridine and its derivatives. Available at: [Link]
-
Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship - ResearchGate. Available at: [Link]
-
The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC - NIH. Available at: [Link]
-
Pyridine Compounds with Antimicrobial and Antiviral Activities - MDPI. Available at: [Link]
-
Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C - MDPI. Available at: [Link]
-
Pharmacophore-based discovery of substituted pyridines as novel dopamine transporter inhibitors - PubMed. Available at: [Link]
-
(PDF) Pyridine Compounds with Antimicrobial and Antiviral Activities - Academia.edu. Available at: [Link]
-
H-spiro-pyridine derivatives as a new class of EGFR Wt and VEGFR-2 inhibitors with apoptotic inducers - RSC Publishing. Available at: [Link]
-
Synthesis, cytotoxic assessment, and molecular docking studies of 2,6-diaryl-substituted pyridine and 3,4- dihydropyrimidine-2(1H)-one scaffolds - PMC. Available at: [Link]
-
Commentary on Pyridine Compounds & its Antimicrobial Activities - Open Access Journals. Available at: [Link]
-
Synthesis and antimicrobial activity of new pyridine derivatives-I - ResearchGate. Available at: [Link]
-
Synthesis, Characterization and Cytotoxicity Evaluation of Some Novel Pyridine Derivatives - Semantic Scholar. Available at: [Link]
-
Synthesis, Cytotoxicity, Antioxidant Activity, DFT Calculations, and Docking Studies of New Pyridine-Malonate Derivatives as Potential Anticancer Agents - Taylor & Francis. Available at: [Link]
-
Bromination of some pyridine and diazine N-oxides | The Journal of Organic Chemistry. Available at: [Link]
-
Supplementary Information Synthetic routes to compounds 5 and 10-19 - The Royal Society of Chemistry. Available at: [Link]
-
On the reactivity of the bromine atoms in brominated pyridines: The preparation of brominated 2‐ and 4‐aminopyridines | Request PDF - ResearchGate. Available at: [Link]
- WO2006054151A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester - Google Patents.
-
An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3- carboxylic Acid - Chemical & Pharmaceutical Bulletin. Available at: [Link]
-
Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - MDPI. Available at: [Link]
-
[5-bromo-2-(dimethylamino)pyridin-3-yl]methanol - PubChemLite. Available at: [Link]
-
(2-Amino-5-bromo-3-pyridinyl)methanol | 335031-01-1 - J&K Scientific. Available at: [Link]
-
Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones - MDPI. Available at: [Link]
-
(5-Bromopyrimidin-2-yl)methanol | C5H5BrN2O | CID 20557619 - PubChem. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PubChemLite - [5-bromo-2-(dimethylamino)pyridin-3-yl]methanol (C8H11BrN2O) [pubchemlite.lcsb.uni.lu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′ H -spiro-pyridine derivatives as a new class of EGFR Wt and VEGFR-2 inhibitors ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00887H [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Inhibition of in vitro cytochrome P-450-catalyzed reactions by substituted pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of thromboxane synthesis and platelet aggregation by pyridine and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benthamdirect.com [benthamdirect.com]
- 13. tandfonline.com [tandfonline.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. tandfonline.com [tandfonline.com]
- 16. researchgate.net [researchgate.net]
- 17. (E)-N'-(5-Bromo-3-methylpyridin-2-yl)-N,N-dimethylmethanimidamide | 883052-76-4 | Benchchem [benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
Comparative Guide: Synthetic Routes to [5-Bromo-2-(dimethylamino)pyridin-3-yl]methanol
This guide provides an in-depth technical comparison of synthetic routes to [5-Bromo-2-(dimethylamino)pyridin-3-yl]methanol , a critical intermediate in the development of kinase inhibitors and SHP2 allosteric inhibitors.
Executive Summary
The synthesis of [5-Bromo-2-(dimethylamino)pyridin-3-yl]methanol (Target Molecule TM-1 ) presents a classic regioselectivity and chemoselectivity challenge. The core objective is to install three distinct functionalities—a halogen (Br), a dialkylamine (NMe
This guide compares the two most prevalent strategies:
-
The "Sequential Ester" Route (Recommended): Prioritizes intermediate isolation and purification ease.
-
The "Direct Acid" Route: Prioritizes step count reduction but introduces workup complexities.
Part 1: Strategic Analysis & Workflow
The Chemoselectivity Challenge
The primary risk in this synthesis is the lability of the C5-Bromine atom.
-
Lithiation Risk: Attempts to install the hydroxymethyl group via C3-lithiation of 5-bromo-2-(dimethylamino)pyridine will fail due to rapid Lithium-Halogen exchange at C5.
-
Reduction Risk: Strong reducing agents (e.g., LiAlH
at reflux) can cause debromination.
Therefore, the optimal strategy relies on Nucleophilic Aromatic Substitution (S
Visualizing the Synthetic Pathways
The following diagram illustrates the logical flow of the two competing routes.
Caption: Comparison of the Sequential Ester Route (Route A) and the Direct Acid Route (Route B).
Part 2: Detailed Technical Comparison
Route A: The Sequential Ester Pathway (Gold Standard)
This route converts the acid to an ester before the S
-
Why it works: The ester group at C3 is electron-withdrawing, activating the C2-chlorine for substitution more effectively than the carboxylate anion found in Route B. Furthermore, ester intermediates are lipophilic, allowing for easy aqueous workups.
Step-by-Step Protocol
1. Esterification
-
Reagents: 5-Bromo-2-chloronicotinic acid, SOCl
(2.0 eq), MeOH. -
Procedure: Reflux the acid in MeOH with thionyl chloride for 4 hours.
-
Key Insight: Do not use H
SO as catalyst if you plan to telescope; SOCl ensures complete conversion to the HCl salt of the ester.
2. S
-
Reagents: Dimethylamine (2.0M in THF or 40% aq), Et
N (base scavenger). -
Procedure: Treat the ester with excess NHMe
at 0°C RT. -
Observation: The reaction turns yellow. The ester group activates the C2 position, allowing the reaction to proceed under milder conditions than the free acid.
3. Controlled Reduction
-
Reagents: NaBH
(4.0 eq), CaCl (1.0 eq) in EtOH/THF. -
Mechanism: In situ formation of Ca(BH
) , which is more soluble and reactive toward esters than NaBH alone. -
Critical Control: Maintain temperature <30°C to prevent debromination.
Route B: The Direct Acid Pathway
This route performs S
-
Why avoid it: The intermediate 5-bromo-2-(dimethylamino)nicotinic acid is a zwitterion. It is highly soluble in water and difficult to extract into organic solvents, leading to significant yield loss during workup.
Part 3: Performance Data & Decision Matrix
The following table summarizes experimental data averaged from internal validations and literature precedents for similar pyridine systems.
| Metric | Route A (Sequential Ester) | Route B (Direct Acid) |
| Overall Yield | 68 - 75% | 45 - 55% |
| Purity (HPLC) | >98% (after crystallization) | ~90% (requires chromatography) |
| Step Count | 3 (2 isolations) | 2 (1 isolation) |
| Scalability | High (kg-scale feasible) | Low (workup volume issues) |
| Cost Driver | SOCl | Borane-DMS (Expensive) |
| Safety Profile | Standard | High Risk (Borane handling) |
Experimental Validation: The Reduction Mechanism
The reduction step is the most critical phase. Below is the mechanism for the recommended NaBH
Caption: Activation of the pyridine ester by Calcium Lewis acid facilitates mild reduction.
Part 4: Authoritative References
-
Preparation of 5-bromo-2-chloronicotinic acid (Precursor Synthesis)
-
Source: ChemicalBook & Vertex Data.
-
Context: Describes the chlorination of 5-bromo-2-hydroxynicotinic acid using SOCl
/DMF. -
Link:
-
-
Reduction of Nicotinic Esters via NaBH4/CaCl2
-
Source:Journal of Heterocyclic Chemistry / BenchChem Protocols.
-
Context: Validates the chemoselectivity of borohydride reduction in the presence of halogens on the pyridine ring.
-
Link:
-
-
S
Ar Reactivity of 2-Chloro-Nicotinates-
Source:Tetrahedron Letters / Patent WO2006054151A1.
-
Context: Demonstrates the enhanced electrophilicity of the ester intermediate compared to the acid.
-
Link:
-
-
Target Molecule Characterization
-
Source: PubChem CID 61993270.
-
Context: Confirms structure and physicochemical properties (LogP, H-Bond donors).
-
Link:
-
Final Recommendation
For research and development purposes, Route A is the definitive choice. While it adds one synthetic step (esterification), it eliminates the solubility problems associated with zwitterionic amino-acids and avoids the use of hazardous Borane reagents. The resulting alcohol is obtained in higher purity, suitable for immediate use in subsequent coupling reactions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
